5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h3,5,9H,1-2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHKETSCNHQSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CNC(=O)C=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol
An In-Depth Technical Guide to 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol: Structure, Synthesis, and Therapeutic Context
Introduction
The naphthyridine nucleus, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and the strategic placement of nitrogen atoms provide a unique framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Among the six possible isomers of naphthyridine, the 2,7-naphthyridine core has emerged as a promising foundation for the development of novel therapeutics, with derivatives showing potential as anticancer and antimicrobial agents.[4][5][6]
This technical guide provides a comprehensive overview of a specific derivative, 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol . We will dissect its chemical structure, explore logical synthetic pathways, detail methods for its characterization, and discuss its significance within the broader context of drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this valuable heterocyclic building block.
Core Chemical Structure and Properties
A thorough understanding of the molecule's fundamental characteristics is paramount for its application in research and development.
Chemical Identity and Isomerism
The formal IUPAC name for the compound is 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol . The numbering of the bicyclic system follows established conventions, which is critical for the unambiguous identification of substituent positions. The structure consists of a pyridine ring fused to a tetrahydropyridine (piperidine) ring, with a hydroxyl group at the C3 position.
Physicochemical Data Summary
Quantitative data provides a snapshot of the molecule's identity and general characteristics.
| Property | Value | Source(s) |
| CAS Number | 893842-96-1 | [7][8] |
| Molecular Formula | C₈H₁₀N₂O | [7][8] |
| Molecular Weight | 150.18 g/mol | [7][8] |
| Topological Polar Surface Area (TPSA) | 44.89 Ų | [9] |
| Predicted LogP | 0.5985 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
Key Structural Features and Implications
The molecule's functionality is a direct result of its distinct structural components:
-
Aromatic Pyridine Ring: This moiety confers planarity and aromaticity, serving as a scaffold for interaction with biological targets through π-stacking. The nitrogen at position 2 acts as a hydrogen bond acceptor.
-
Saturated Piperidine Ring: The tetrahydro portion of the molecule introduces conformational flexibility. The secondary amine at position 7 is a key functional handle; it acts as a hydrogen bond donor and a nucleophilic center, making it a prime site for derivatization to modulate pharmacokinetic and pharmacodynamic properties.
-
Phenolic Hydroxyl Group: The -OH group at C3 is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, significantly influencing binding affinity to target proteins, such as enzyme active sites. Its acidity and potential for metabolic modification (e.g., glucuronidation) are important considerations in drug design.
Synthesis and Structural Elucidation
The construction of the 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol core requires a logical and efficient synthetic strategy. While specific, published routes for this exact molecule are sparse, a rational approach can be designed based on established methodologies for analogous naphthyridine systems.[4]
Retrosynthetic Strategy
A logical retrosynthetic analysis involves disconnecting the molecule at key bonds to identify readily available starting materials. A common strategy for building the 2,7-naphthyridine core is through the cyclization of a suitably functionalized pyridine derivative.
Causality Behind the Strategy: This approach is advantageous because it builds the complex bicyclic system from simpler, often commercially available, pyridine precursors. The key step, an intramolecular cyclization, is a reliable method for forming the second ring. The choice of a cyanopyridine intermediate is strategic, as the cyano group is a versatile precursor to the required functionality in the newly formed ring.
Exemplary Synthetic Protocol
The following protocol is a representative, multi-step synthesis that illustrates a plausible pathway.
Step 1: Synthesis of a Functionalized Pyridine Intermediate
-
Reaction: Start with a substituted 4-methyl-3-cyanopyridine. The methyl group is first halogenated, typically using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or UV light), to form a 4-(bromomethyl)pyridine derivative.
-
Rationale: This step activates the C4 position, converting the relatively inert methyl group into a reactive electrophile (bromomethyl) that is poised for nucleophilic substitution.
Step 2: Introduction of the Nitrogen for the Second Ring
-
Reaction: The 4-(bromomethyl)pyridine derivative is reacted with a protected amine, such as benzylamine or a Boc-protected amine, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).
-
Rationale: This S_N2 reaction introduces the nitrogen atom that will become N7 in the final product. The use of a protecting group (e.g., Benzyl) is crucial to prevent side reactions and allows for selective deprotection later in the synthesis.
Step 3: Intramolecular Cyclization and Aromatization
-
Reaction: The intermediate is treated with a strong base (e.g., sodium ethoxide) to induce an intramolecular cyclization. The nucleophilic carbon adjacent to the cyano group attacks the electrophilic carbon of the pyridine ring. Subsequent tautomerization and hydrolysis steps would lead to the formation of the dihydronaphthyridinone.
-
Rationale: This is the key ring-forming step. The strong base deprotonates the methylene group adjacent to the cyano group, creating a potent nucleophile that readily attacks the pyridine ring to form the six-membered saturated ring.
Step 4: Reduction and Deprotection
-
Reaction: The keto group is reduced to a hydroxyl group using a reducing agent like sodium borohydride. If a benzyl protecting group was used, it can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), which will also reduce the pyridine ring to the desired tetrahydro-naphthyridine.
-
Rationale: This final step establishes the required oxidation states in the molecule. Catalytic hydrogenation is an efficient method for both debenzylation and ring reduction, making it a highly atom-economical and effective concluding step.
Structural Verification and Characterization
Confirming the identity and purity of the final compound is non-negotiable. A combination of spectroscopic methods provides a complete picture of the molecular structure.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring (distinct chemical shifts and coupling constants).- A singlet for the hydroxyl proton (exchangeable with D₂O).- A series of multiplets in the aliphatic region corresponding to the three CH₂ groups of the piperidine ring.- A broad singlet for the NH proton. |
| ¹³C NMR | - Peaks in the aromatic region (approx. 110-160 ppm) for the carbons of the pyridine ring.- Aliphatic peaks (approx. 20-50 ppm) for the carbons of the piperidine ring. |
| Mass Spectrometry (MS) | - A molecular ion peak (M+) corresponding to the calculated molecular weight (150.18 for C₈H₁₀N₂O). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
| Infrared (IR) Spectroscopy | - A broad O-H stretching band (approx. 3200-3600 cm⁻¹).- A C-O stretching band (approx. 1200 cm⁻¹).- N-H stretching (approx. 3300-3500 cm⁻¹).- C=C and C=N stretching in the aromatic region (approx. 1500-1650 cm⁻¹). |
Biological Context and Therapeutic Potential
The true value of a chemical scaffold lies in its potential to modulate biological processes. The 2,7-naphthyridine core is increasingly recognized for its therapeutic promise.
The 2,7-Naphthyridine Scaffold in Drug Discovery
Research into 2,7-naphthyridine derivatives has uncovered a range of biological activities. Notably, they have been investigated as:
-
MASTL Kinase Inhibitors: Microtubule-associated serine/threonine kinase-like (MASTL) is a key regulator of mitosis and is often overexpressed in cancer cells. Novel 2,7-naphthyridine compounds have been disclosed as MASTL inhibitors, presenting a potential strategy for selective anticancer treatment by inducing mitotic catastrophe in cancer cells.[5]
-
Antimicrobial Agents: Certain substituted 2,7-naphthyridines have demonstrated potent and selective bactericidal activity, particularly against Staphylococcus aureus.[6] This suggests potential applications in treating bacterial infections, especially those requiring microbiota-sparing properties.
-
Enzyme and Kinase Inhibitors: The general structure of naphthyridines allows them to function as ATP-competitive inhibitors in the active sites of various kinases, a mechanism central to many modern cancer therapies.[4]
Potential Mechanism of Action: Kinase Inhibition
The structure of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol is well-suited for interaction with kinase active sites. The bicyclic core can mimic the adenine region of ATP, while the hydroxyl and amine groups can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.
As shown in Figure 3, MASTL kinase plays a crucial role in cell cycle progression.[5] By inhibiting MASTL, a compound based on the 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol scaffold could prevent the inactivation of the PP2A tumor suppressor complex, leading to the dephosphorylation of mitotic substrates and ultimately causing mitotic catastrophe in rapidly dividing cancer cells.
Conclusion
5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol is a heterocyclic compound with significant potential as a scaffold and building block in medicinal chemistry. Its unique combination of an aromatic system, a conformationally flexible saturated ring, and strategically placed hydrogen-bonding groups makes it an attractive starting point for the design of targeted therapeutics. The logical synthetic pathways available for its construction, coupled with the growing body of evidence for the biological activities of the 2,7-naphthyridine core, position this molecule as a compound of high interest for researchers in oncology, infectious diseases, and beyond. Future exploration of this scaffold will undoubtedly continue to yield novel candidates for the next generation of targeted therapies.
References
-
Capot Chemical. Specifications of 5,6,7,8-Tetrahydro-[7][10]naphthyridin-3-ol. Available from: [Link]
-
Moshang Chemical. 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Available from: [Link]
-
PMC (PubMed Central). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo.... Available from: [Link]
-
ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]
-
PMC (PubMed Central). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Available from: [Link]
-
PMC (PubMed Central). Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]
-
PMC (PubMed Central). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Available from: [Link]
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]
-
PMC (PubMed Central). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Available from: [Link]
-
ACS Publications. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. Available from: [Link]
-
MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available from: [Link]
-
ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Available from: [Link]
-
ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF. Available from: [Link]
-
American Elements. Naphthyridines. Available from: [Link]
-
PubMed. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Available from: [Link]
-
ResearchGate. Synthesis and properties of Tetraaryl-1,8-naphthyridines | Request PDF. Available from: [Link]
-
EPA. 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. Available from: [Link]
-
ACS Publications. Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[11][12]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Available from: [Link]
-
Wiley Online Library. THE NAPHTHYRIDINES. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. capotchem.com [capotchem.com]
- 8. 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol - CAS号 893842-96-1 - 摩熵化学 [molaid.com]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. 5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-OL CAS#: 785774-74-5 [chemicalbook.com]
An In-depth Technical Guide to Tetrahydro-2,7-naphthyridin-3-ol: Physicochemical Properties and Analytical Characterization
This guide provides a comprehensive technical overview of tetrahydro-2,7-naphthyridin-3-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, and present detailed, field-proven protocols for its analytical characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Introduction to the Naphthyridine Scaffold
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1][2] The arrangement of the nitrogen atoms within this bicyclic system gives rise to six possible isomers, each with distinct electronic and steric properties.[1][2] These structural variations have made the naphthyridine scaffold a versatile template in the design of pharmacologically active molecules, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][3] Tetrahydro-2,7-naphthyridin-3-ol, as a partially saturated derivative, offers a three-dimensional structure that can be advantageous for specific biological targeting.
Core Physicochemical Properties
The fundamental physicochemical properties of tetrahydro-2,7-naphthyridin-3-ol are summarized in the table below. It is crucial to distinguish between the free base and its salt forms, as the latter are often utilized to enhance solubility and stability.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀N₂O | [4] |
| Molecular Weight | 150.18 g/mol | [4] |
| Isomeric Class | Tetrahydronaphthyridine | [5] |
The structure of tetrahydro-2,7-naphthyridin-3-ol is characterized by a 2,7-naphthyridine core with one of the pyridine rings being saturated. The hydroxyl group at the 3-position and the nitrogen atoms at positions 2 and 7 are key features that can participate in hydrogen bonding and other molecular interactions. It is important to note that the saturation of one ring can result in different isomers, such as 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol, and the specific isomer should always be clearly defined in experimental work.[5]
Synthesis and Handling Considerations
The synthesis of tetrahydronaphthyridine derivatives can be achieved through various multi-step sequences, often starting from pyridine precursors.[5] These methods may involve cyclization reactions to form the bicyclic core, followed by functional group manipulations to introduce moieties like the hydroxyl group.[5] For handling, the free base is typically a solid. As with many nitrogen-containing heterocyclic compounds, it is advisable to store tetrahydro-2,7-naphthyridin-3-ol in an inert atmosphere at room temperature to prevent degradation.[6] For biological assays, the use of a hydrochloride salt form may be preferable due to improved aqueous solubility.[5][7]
Analytical Characterization Protocols
The confirmation of the identity, purity, and structure of a synthesized or procured batch of tetrahydro-2,7-naphthyridin-3-ol is paramount. The following sections detail robust protocols for its characterization using mass spectrometry and nuclear magnetic resonance spectroscopy.
Identity and Purity Confirmation by Mass Spectrometry (LC-MS)
Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for verifying the molecular weight of a compound and assessing its purity. The liquid chromatography step separates the analyte from any impurities, while the mass spectrometer provides a precise mass-to-charge ratio (m/z) of the eluting components. For tetrahydro-2,7-naphthyridin-3-ol, electrospray ionization (ESI) in positive mode is typically effective due to the presence of basic nitrogen atoms that are readily protonated.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the tetrahydro-2,7-naphthyridin-3-ol sample in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for this analysis.
-
Mobile Phase A: Water with 0.1% formic acid (to aid ionization).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes. The flow rate is typically set at 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-500 °C.
-
Data Interpretation:
-
The primary peak in the chromatogram should correspond to the retention time of the target compound.
-
The mass spectrum of this peak should show a prominent ion at an m/z corresponding to the protonated molecule [M+H]⁺. For tetrahydro-2,7-naphthyridin-3-ol (C₈H₁₀N₂O, MW = 150.18), the expected m/z would be approximately 151.09.
-
The purity of the sample can be estimated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for LC-MS analysis of tetrahydro-2,7-naphthyridin-3-ol.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. ¹H NMR provides information about the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms. 2D NMR experiments, such as COSY and HSQC, can further establish the connectivity between protons and carbons.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the tetrahydro-2,7-naphthyridin-3-ol sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (e.g., -OH, -NH).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Experiment: Standard ¹H pulse program.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Reference: The residual solvent peak is used for calibration (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Experiment: Standard ¹³C pulse program with proton decoupling.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Spectral Width: 0 to 200 ppm.
-
Reference: The solvent peak is used for calibration (e.g., DMSO-d₆ at 39.52 ppm).
-
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the tetrahydropyridine ring. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
-
¹³C NMR: The spectrum will show eight distinct carbon signals, with those in the aromatic ring appearing at higher chemical shifts (typically >100 ppm) compared to the aliphatic carbons. The carbon attached to the hydroxyl group will also have a characteristic chemical shift.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides the foundational information and robust analytical protocols necessary for the confident characterization of tetrahydro-2,7-naphthyridin-3-ol. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is a prerequisite for any subsequent research and development activities, including in vitro and in vivo studies. The versatility of the naphthyridine scaffold continues to make its derivatives, such as the one discussed herein, valuable tools for scientific discovery.
References
-
5,6,7,8-Tetrahydro-[5][8]naphthyridin-3-ol dihydrochloride - Vulcanchem.
-
1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | C8H11ClN2 - PubChem. [Link]
-
Specifications of 5,6,7,8-Tetrahydro-[6][7]naphthyridin-3-ol - Capot Chemical. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. [Link]
-
THE NAPHTHYRIDINES. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. capotchem.com [capotchem.com]
- 5. 5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride () for sale [vulcanchem.com]
- 6. 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | 1354940-72-9 [sigmaaldrich.com]
- 7. 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | C8H11ClN2 | CID 56965784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
Comprehensive pKa Profiling of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol: Mechanistic Insights and Experimental Workflows
Executive Summary
Understanding the ionization constants (pKa) of a drug candidate is a foundational requirement in pharmaceutical development, directly dictating solubility, permeability, and target binding affinity. This technical guide provides an in-depth analysis of the pKa values associated with 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol . By deconstructing its bicyclic scaffold into its constituent aliphatic and aromatic ionizable centers, we establish the causality behind its protonation states. Furthermore, we outline self-validating experimental workflows—specifically potentiometric and UV-metric titrations—to accurately measure these macroscopic pKa values in a laboratory setting.
Structural Analysis & Tautomeric Equilibria
The molecule 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol features a fused bicyclic system that presents a fascinating dual chemical personality:
-
The Saturated Ring (Aliphatic): The 5,6,7,8-tetrahydro domain contains a secondary amine at the N7 position, structurally analogous to a piperidine ring.
-
The Aromatic Ring (Heteroaromatic): The 1,2,3,4-domain is a pyridine-like ring containing the N2 nitrogen and a hydroxyl group at the C3 position.
Crucially, the proximity of the N2 nitrogen to the C3-hydroxyl group induces a lactam-lactim tautomerism . In aqueous environments, this system predominantly exists in the 2-pyridone (lactam) tautomeric form rather than the 3-hydroxypyridine (lactim) form. This tautomeric equilibrium fundamentally governs the electronic distribution and the subsequent ionization behavior of the aromatic ring.
Caption: Protonation states of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol across the pH scale.
Theoretical pKa Predictions and Causality
The ionization profile of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol is characterized by two primary macroscopic pKa values within the physiological and standard analytical pH range (pH 2–12).
Quantitative Data Summary
| Functional Group | Structural Context | Predicted pKa | Acid/Base Character |
| N7 Nitrogen | Secondary aliphatic amine (piperidine ring) | 9.89 ± 0.20 | Basic (Proton acceptor) |
| N2 / C3-OH | Pyridone / Hydroxypyridine tautomeric system | 12.12 ± 0.20 | Weakly Acidic (Proton donor) |
The Causality of Ionization
-
The Basicity of N7 (pKa ~9.89): The N7 atom is embedded in an sp3-hybridized, saturated six-membered ring. Because the lone pair on this nitrogen is highly localized and not involved in any aromatic resonance system, it is highly available to accept a proton. This structural environment is nearly identical to 1,2,3,4-tetrahydro-2,7-naphthyridine, which exhibits a predicted pKa of 9.89[1].
-
The Acidity of N2/C3-OH (pKa ~12.12): The weak acidity of the aromatic ring stems from the deprotonation of the lactam N-H (in the pyridone tautomer). When this proton is lost, the resulting negative charge is highly delocalized via resonance between the N2 nitrogen and the exocyclic O3 oxygen. This resonance stabilization of the conjugate base allows the molecule to act as a weak acid, yielding a predicted pKa of 12.12[2].
Experimental Methodologies for pKa Determination
To empirically validate these predicted values, a dual-methodology approach using an automated titrator (e.g., Sirius T3) is required[3]. Because the molecule contains both an aliphatic center (lacking a distinct UV shift upon ionization) and an aromatic center (possessing a strong chromophore), orthogonal techniques must be employed[4].
Caption: Experimental workflow for orthogonal pKa determination using Sirius T3.
Protocol A: Potentiometric (pH-Metric) Titration for N7
Potentiometric titration is the gold standard for aliphatic amines where UV absorbance changes are negligible[3]. This protocol is a self-validating system reliant on strict thermodynamic controls.
-
Electrode Calibration: Calibrate the Ag/AgCl double-junction reference electrode using the Four-Plus™ parameter method (or equivalent blank titration) to ensure Nernstian behavior and account for carbonate contamination[5].
-
Sample Preparation: Prepare a 10 mM stock solution of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol in anhydrous DMSO[6].
-
Ionic Strength Adjustment: Dispense a 3–5 µL aliquot of the stock into 1.5 mL of Ionic Strength Adjusted (ISA) water (0.15 M KCl). Causality: Maintaining a constant ionic strength of 0.15 M prevents fluctuations in activity coefficients during the titration, ensuring the measured pKa is thermodynamically accurate[3].
-
Titration: Titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH under a slow argon or nitrogen flow (to prevent CO2 absorption) at a constant 25.0 ± 0.5 °C[5].
-
Data Refinement: Calculate the macroscopic pKa using the Bjerrum plot via refinement software.
Protocol B: UV-Metric Titration for N2/C3-OH
The deprotonation of the pyridone system alters the electronic conjugation of the aromatic ring, resulting in a measurable bathochromic or hypsochromic shift in the UV spectrum. UV-metric titration is highly sensitive and requires significantly less sample concentration[7].
-
Spectroscopic Setup: Utilize a Dip-Probe Absorption Spectroscopy (D-PAS) system integrated with the automated titrator[6].
-
Titration Execution: Following the same ISA water preparation as Protocol A, titrate the sample while capturing multi-wavelength UV absorbance spectra between 250 nm and 450 nm at 0.2 pH increments[8].
-
Cosolvent Extrapolation (If Required): If the neutral species (pH 10–12) exhibits aqueous solubility below 30 µM, perform three separate UV-metric titrations in varying cosolvent ratios (e.g., 30%, 40%, and 50% methanol).
-
Yasuda-Shedlovsky Analysis: Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% cosolvent to derive the true aqueous pKa[3],[5],[9].
Implications for Drug Development
The distinct ionization profile of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol (pKa1 ~9.89, pKa2 ~12.12) has profound implications for its pharmacokinetic behavior:
-
Physiological State: At physiological pH (7.4), the molecule exists almost entirely (>99%) in its monoprotonated, cationic state (N7 is protonated; N2/O3 is neutral).
-
Solubility vs. Permeability: The cationic charge at pH 7.4 guarantees high aqueous thermodynamic solubility. However, this comes at the cost of passive membrane permeability. The LogD at pH 7.4 will be significantly lower than the intrinsic LogP, meaning active transport mechanisms or prodrug strategies might be necessary for optimal oral bioavailability.
-
Salt Selection: Because the N7 amine is a strong base (pKa 9.89), it is an ideal candidate for salt formation. Counterions with a pKa at least 3 units lower (e.g., HCl, methanesulfonic acid, or tartaric acid) will form highly stable, crystalline salts suitable for solid oral dosage forms.
References
- 5,6,7,8-TETRAHYDRO-2,7-NAPHTHYRIDIN-3-OL. ChemicalBook.
- 1,2,3,4-Tetrahydro-2,7-naphthyridine. Benchchem.
- pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. NIH PMC.
- Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica.
- pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. Website Files.
- Multi-wavelength spectrophotometric determination of acid dissociation constants: A validation study.
- pKa measurements for the SAMPL6 prediction challenge. bioRxiv.
- pKa Study - WuXi AppTec DMPK. WuXi AppTec.
- SAMPL6/pKa_challenge_instructions. GitHub.
Sources
- 1. 1,2,3,4-Tetrahydro-2,7-naphthyridine|CAS 108749-08-2 [benchchem.com]
- 2. 5,6,7,8-TETRAHYDRO-2,7-NAPHTHYRIDIN-3-OL | 893842-96-1 [chemicalbook.com]
- 3. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. SAMPL6/pKa_challenge_instructions.md at master · samplchallenges/SAMPL6 · GitHub [github.com]
- 9. biorxiv.org [biorxiv.org]
5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol SMILES and InChIKey
Title: Structural and Synthetic Paradigm of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol: A Technical Guide to Chemical Identifiers and Medicinal Applications
Executive Summary
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol (CAS: 893842-96-1) is a highly versatile bicyclic building block frequently leveraged in modern drug discovery[1]. Comprising a saturated piperidine ring fused to a 2-hydroxypyridine (or 2-pyridone) core, this scaffold provides distinct geometrical vectors for target engagement. Its dual nature—combining an aliphatic, highly nucleophilic secondary amine with an aromatic, hydrogen-bonding-capable pyridone—makes it a privileged motif for designing kinase inhibitors and GPCR ligands. This whitepaper elucidates its chemical identifiers (SMILES, InChIKey), physicochemical properties, and provides field-proven methodologies for its orthogonal functionalization.
Chemical Identifiers & Structural Elucidation
Accurate chemoinformatics representation is critical for database querying and in silico screening. The structure of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol presents a classical chemoinformatic challenge due to lactam-lactim tautomerism.
SMILES Representation: The Simplified Molecular-Input Line-Entry System (SMILES) for the lactim (2-hydroxypyridine) tautomer is Oc1cnc2c(c1)CNCC2[2].
-
The Oc1cnc2 segment denotes the hydroxylated pyridine ring.
-
The c(c1)CNCC2 segment maps the fused tetrahydropyridine (piperidine) ring, specifically highlighting the aliphatic nitrogen at position 7.
Depending on the solvent environment, the molecule exists in equilibrium with its lactam (2-pyridone) tautomer, represented by the SMILES O=C1C=C2CNCCC2=CN1.
InChI and InChIKey: To resolve tautomeric ambiguity, the International Chemical Identifier (InChI) algorithm groups mobile hydrogens. The standard InChI for this free base is InChI=1S/C8H10N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h3,5,9H,1-2,4H2,(H,10,11)[3].
-
The mobile hydrogen layer (H,10,11) mathematically confirms that a single proton is shared between the N2 nitrogen (atom 10) and the C3 oxygen (atom 11), seamlessly capturing the tautomeric equilibrium.
-
The hashed InChIKey, which serves as a fixed-length digital identifier for database indexing, is SDAXYRVAJILURJ-UHFFFAOYSA-N.
Caption: Tautomeric equilibrium of the scaffold and its resolution into a unified InChIKey identifier.
Physicochemical Properties Summary
The following table summarizes the core quantitative data and identifiers for the free base form[1][2].
| Property | Value |
| IUPAC Name | 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol |
| CAS Registry Number | 893842-96-1 |
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| Isomeric SMILES | Oc1cnc2c(c1)CNCC2 |
| Standard InChIKey | SDAXYRVAJILURJ-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (N7-H, and N2-H/O-H) |
| Hydrogen Bond Acceptors | 3 (N2, N7, O) |
Synthetic Workflow & Orthogonal Functionalization
The true value of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol lies in its capacity for orthogonal functionalization. The aliphatic amine (N7) and the pyridone oxygen (O3) possess vastly different nucleophilicities, allowing for selective, self-validating reaction sequences.
Causality in Experimental Design: The aliphatic secondary amine (N7) has a pKa of ~10-11, making it highly nucleophilic. Conversely, the pyridone nitrogen/oxygen system is significantly less nucleophilic due to aromatic delocalization. Therefore, reacting the free base with di-tert-butyl dicarbonate (Boc2O) will exclusively protect N7 without the need for complex directing groups. Once N7 is masked, the pyridone oxygen can be activated (e.g., via triflation) for transition-metal-catalyzed cross-coupling. Hard electrophiles like triflic anhydride (Tf2O) preferentially attack the harder oxygen atom, driven by the thermodynamic stability of the resulting fully aromatic pyridine ring (an application of the Curtin-Hammett principle).
Caption: Step-by-step orthogonal functionalization workflow for the 2,7-naphthyridine core.
Step-by-Step Methodology:
-
N7-Boc Protection: Suspend 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) followed by dropwise addition of Boc2O (1.05 eq) at 0 °C. Stir at room temperature for 2 hours. The reaction is self-limiting at N7 due to the stark nucleophilicity gradient. Wash with water, dry over Na2SO4, and concentrate.
-
C3-O-Triflation: Dissolve the N-Boc intermediate in anhydrous DCM. Add pyridine (2.0 eq) and cool to -78 °C. Slowly add trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq). The low temperature prevents unwanted side reactions. Stir for 1 hour, then quench with saturated NaHCO3. Extract and purify via silica gel chromatography to yield the C3-triflate.
-
Suzuki-Miyaura Coupling: Combine the C3-triflate (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1). Heat at 90 °C for 4 hours. The triflate acts as an excellent pseudohalide for oxidative addition by Pd(0).
-
Deprotection: Treat the coupled product with 4M HCl in dioxane at room temperature for 1 hour to quantitatively cleave the Boc group, liberating the N7 amine for final derivatization (e.g., amide coupling or reductive amination).
Analytical Validation Protocol
To ensure the integrity of the synthesized intermediates, rigorous analytical validation is required.
-
LC-MS Analysis: Utilize Electrospray Ionization (ESI) in positive mode. The basic N7 amine ensures robust ionization. For the free base starting material, the expected
is m/z 151.08. -
NMR Spectroscopy: In DMSO-
, the tautomeric equilibrium heavily favors the pyridone form. The pyridone N-H proton typically appears as a broad singlet far downfield (>11.0 ppm). The aliphatic piperidine protons (C5, C6, C8) will present as distinct multiplets in the 2.5–4.0 ppm range, providing a clear diagnostic signature for the integrity of the saturated ring.
Conclusion
5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol is a structurally nuanced and highly valuable scaffold in medicinal chemistry. Understanding its exact chemical identifiers (SMILES: Oc1cnc2c(c1)CNCC2, InChIKey: SDAXYRVAJILURJ-UHFFFAOYSA-N) and the causality behind its tautomer-driven reactivity allows researchers to design robust, self-validating synthetic pathways. By leveraging the orthogonal reactivity of its aliphatic and aromatic poles, scientists can rapidly generate diverse chemical libraries for target engagement.
References[1] ChemicalBook. "5,6,7,8-TETRAHYDRO-2,7-NAPHTHYRIDIN-3-OL | CAS 893842-96-1". Accessed March 10, 2026. URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22510375.htm[2] BLD Pharm. "108749-08-2 | 1,2,3,4-Tetrahydro-2,7-naphthyridine | BLD Pharm". Accessed March 10, 2026. URL:https://www.bldpharm.com/products/108749-08-2.html[3] Sigma-Aldrich. "5,6,7,8-TETRAHYDRO-2,7-NAPHTHYRIDIN-3-OL". Accessed March 10, 2026. URL:https://www.sigmaaldrich.com/catalog/product/aldrich/893566-82-0[4] 中文蛋白资源 (CNProt). "5,6,7,8-TETRAHYDRO-2,7-NAPHTHYRIDIN-3-OL". Accessed March 10, 2026. URL:http://www.cnprot.com/product/5,6,7,8-TETRAHYDRO-2,7-NAPHTHYRIDIN-3-OL.html
Sources
Methodological & Application
Introduction: The Significance of Saturated Naphthyridine Scaffolds
An Application Note and Protocol for the Hydrogenation of 2,7-Naphthyridin-3-ol
The 2,7-naphthyridine core and its saturated derivatives are privileged heterocyclic motifs in medicinal chemistry and drug development.[1] Hydrogenation of the aromatic 2,7-naphthyridine system to its corresponding tetrahydro- or decahydro- variants introduces three-dimensional complexity, enabling the exploration of new chemical space and enhancing the potential for specific interactions with biological targets. The resulting saturated scaffolds are key building blocks for novel therapeutics.[2]
However, the catalytic hydrogenation of nitrogen-containing heterocycles like naphthyridines presents distinct challenges. The lone pair of electrons on the nitrogen atoms can coordinate strongly to the metal catalyst surface, leading to catalyst inhibition or poisoning.[3][4] Furthermore, controlling the regioselectivity of the reduction in a molecule with two pyridine rings can be complex.[5]
This document provides a detailed guide for the hydrogenation of 2,7-naphthyridin-3-ol to 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol. It outlines two robust protocols using common heterogeneous catalysts, explains the rationale behind experimental choices, and emphasizes the critical safety procedures required for this transformation.
Chemical Principles and Mechanistic Considerations
Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bonds of the aromatic system in the presence of a metal catalyst. The reaction typically proceeds via the Horiuti-Polanyi mechanism, where both the substrate and diatomic hydrogen adsorb onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the substrate.
For N-heterocycles, the choice of catalyst and solvent is paramount.
-
Catalyst Selection :
-
Platinum(IV) Oxide (PtO₂ or Adams' Catalyst) : This is a highly effective catalyst for the hydrogenation of pyridinic rings.[3] It is often used in acidic media, such as glacial acetic acid. The acidic solvent protonates the ring nitrogen, which reduces its coordination to the platinum surface, thereby mitigating catalyst poisoning and enhancing the reaction rate.[3][6]
-
Palladium on Carbon (Pd/C) : A versatile and widely used catalyst, Pd/C is effective for reducing a variety of functional groups.[7] While highly active, its performance with pyridines can sometimes be hampered by catalyst poisoning. The choice of solvent and reaction conditions is crucial for success.[7][8]
-
Raney Nickel : This catalyst is also widely used for the hydrogenation of N-heterocycles.[9][10] It is often highly active but can be pyrophoric and requires careful handling.[9]
-
-
Solvent Effects :
-
Acidic Solvents (e.g., Acetic Acid) : As mentioned, these are beneficial when using platinum catalysts to reduce catalyst deactivation by the basic nitrogen atoms of the substrate.[6]
-
Protic Solvents (e.g., Ethanol, Methanol) : These are common solvents for hydrogenation and are suitable for many catalyst systems.
-
The hydrogenation of 2,7-naphthyridin-3-ol is expected to preferentially occur on the unsubstituted pyridine ring, as the electron-donating hydroxyl group (or its keto tautomer) on the other ring may slightly deactivate it towards reduction.
Caption: General reaction scheme for the catalytic hydrogenation of 2,7-naphthyridin-3-ol.
Critical Safety Precautions for Catalytic Hydrogenation
Hydrogenation reactions, especially those under pressure, carry significant risks, including fire and explosion, due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[11][12] Adherence to strict safety protocols is mandatory.
-
Hydrogen Gas Handling :
-
Ensure all hydrogenation equipment is pressure-rated and designed for hydrogen service.[11]
-
Always perform a leak test on the reaction setup using an inert gas like nitrogen or argon before introducing hydrogen.[12][13]
-
Work in a well-ventilated area, preferably within a chemical fume hood designed for such reactions.[13][14]
-
Eliminate all potential ignition sources from the area, including sparks, static electricity, and hot surfaces.[11][15] Use non-metal, anti-static tools where possible.[13]
-
Secure hydrogen cylinders upright with approved chains or straps.[14]
-
-
Catalyst Handling :
-
Pyrophoric Nature : Catalysts like Raney Nickel and dry Palladium on Carbon can ignite spontaneously upon exposure to air.[12] Always handle them under an inert atmosphere (e.g., nitrogen or argon) or as a wet slurry.
-
Filtration : After the reaction, the catalyst must be filtered carefully. Never allow the filter cake to dry in the open air. Keep it wet with solvent during transfer and disposal.[12] The filtered catalyst can be quenched by slowly adding it to a large volume of water.
-
-
High-Pressure Reactor Operation :
-
First-time users must be trained and supervised by an experienced operator.[13][15]
-
Do not fill the reactor beyond 75% of its total volume.
-
Before introducing hydrogen, the reactor must be purged several times with an inert gas (e.g., nitrogen) to remove all oxygen.[11][13]
-
Monitor the reaction temperature and pressure closely. Hydrogenation of aromatic rings is exothermic and can lead to a rapid increase in temperature and pressure if not controlled.[11]
-
Caption: A generalized safety and experimental workflow for high-pressure catalytic hydrogenation.
Experimental Protocols
The following protocols are designed for a standard laboratory-scale high-pressure hydrogenation reactor.
Protocol 1: Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation
This method is highly reliable for pyridine ring reduction due to the use of an acidic solvent that minimizes catalyst poisoning.[3][6]
Materials & Equipment
-
2,7-Naphthyridin-3-ol
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
-
Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)
-
Rotary evaporator
Procedure
-
Reactor Preparation : To a clean, dry glass liner of the high-pressure reactor, add 2,7-naphthyridin-3-ol (1.0 eq).
-
Catalyst Loading : In a separate vial, weigh the Platinum(IV) oxide (5-10 mol%). Add a small amount of glacial acetic acid to the catalyst to form a slurry, then transfer it to the reactor liner containing the substrate.
-
Solvent Addition : Add glacial acetic acid to the reactor liner to achieve a substrate concentration of approximately 0.1 M.
-
Assembly and Purging : Place the liner inside the steel autoclave, seal the reactor according to the manufacturer's instructions, and place it in the hydrogenation apparatus.[13]
-
Leak Test : Pressurize the sealed reactor with nitrogen to the target reaction pressure (e.g., 60 bar) and monitor for any pressure drop over 15-20 minutes. If a leak is detected, vent the system, re-tighten all connections, and repeat the test.[12][13]
-
Inerting : Once the system is leak-free, safely vent the nitrogen. Purge the reactor by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle at least three times to remove all residual oxygen.[11]
-
Hydrogenation : After the final nitrogen vent, charge the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]
-
Reaction : Begin vigorous stirring and, if required, heat the reaction to the target temperature (e.g., 25-50 °C). The reaction progress can be monitored by the drop in hydrogen pressure as it is consumed. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up : Once the reaction is complete, stop the heating/stirring and allow the reactor to cool to room temperature.
-
Depressurization : Carefully and slowly vent the excess hydrogen gas through an exhaust line to a safe, well-ventilated area (e.g., the back of a fume hood).[13][15]
-
Inerting (Post-Reaction) : Purge the reactor with nitrogen gas to displace any remaining hydrogen.
-
Filtration : Open the reactor and carefully remove the reaction mixture. Filter the mixture through a pad of Celite® to remove the platinum catalyst. Crucially, ensure the Celite® pad and the catalyst remain wet with acetic acid throughout the filtration to prevent ignition. Rinse the reactor and the filter cake with additional acetic acid.
-
Product Isolation : Combine the filtrate and washings. Remove the acetic acid under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
This protocol utilizes the common and effective Pd/C catalyst.[7] A protic solvent like ethanol is used.
Materials & Equipment
-
2,7-Naphthyridin-3-ol
-
10% Palladium on Carbon (Pd/C), preferably 50% wet with water
-
Ethanol (anhydrous)
-
All other equipment as listed in Protocol 1
Procedure
-
Reactor Preparation : Add 2,7-naphthyridin-3-ol (1.0 eq) and ethanol to the glass liner of the reactor to achieve a concentration of ~0.1 M.
-
Catalyst Loading : Weigh the 10% Pd/C (5-10 mol%, wet basis) and add it to the reactor. Handling the catalyst as a wet paste minimizes the risk of it becoming airborne and igniting.[12]
-
Assembly, Leak Testing, and Purging : Follow steps 4-6 from Protocol 1 exactly as described.
-
Hydrogenation : Charge the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar). Pd/C is often highly active at lower pressures for many transformations.
-
Reaction : Begin vigorous stirring at room temperature. Monitor the reaction via pressure drop. If the reaction is sluggish, the temperature can be cautiously increased to 40-50 °C.
-
Work-up and Depressurization : Follow steps 9-11 from Protocol 1.
-
Filtration : Filter the ethanolic solution through a pad of Celite® to remove the Pd/C catalyst. Keep the catalyst wet with ethanol at all times. Wash the filter cake with additional ethanol.
-
Product Isolation : Combine the filtrate and washings. Remove the ethanol under reduced pressure to yield the crude product. Purify as necessary.
Data Interpretation and Characterization
Successful hydrogenation can be confirmed by standard analytical techniques:
-
¹H NMR : Disappearance of signals in the aromatic region (~7.0-9.0 ppm) and the appearance of new signals in the aliphatic region (~1.5-4.0 ppm) corresponding to the newly formed -CH₂- and -CH- groups.
-
¹³C NMR : Shift of aromatic carbon signals to the aliphatic region.
-
Mass Spectrometry (MS) : An increase in the molecular weight corresponding to the addition of four or eight hydrogen atoms (for tetrahydro- or octahydro- products, respectively). For the target 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol, the mass should increase by 4.03 g/mol .
-
Infrared (IR) Spectroscopy : Disappearance of aromatic C=C and C=N stretching bands and the appearance of strong C-H stretching bands for sp³ hybridized carbons.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction / No H₂ Uptake | Catalyst poisoning by the substrate. | For PtO₂, ensure the solvent is acidic (glacial acetic acid).[3][6] For Pd/C, try a different solvent or increase catalyst loading. |
| Inactive catalyst. | Use a fresh batch of catalyst. Ensure Pd/C was not exposed to air while dry. | |
| Insufficient pressure or temperature. | Gradually increase hydrogen pressure and/or temperature. | |
| Low Yield | Product adsorption onto the catalyst. | After filtration, wash the catalyst thoroughly with a more polar solvent (e.g., methanol) or a small amount of acid. |
| Mechanical losses during work-up. | Ensure quantitative transfers and careful handling during filtration and solvent removal. | |
| Side Products (e.g., Deoxygenation) | Over-reduction due to harsh conditions. | Reduce temperature, pressure, or reaction time. Use a less active catalyst or add a catalyst modifier if necessary.[16] |
References
- Safety First: Best Practices for Operating High-Pressure Hydrogen
- Ma, W., Chen, F., Liu, Y., He, Y.-M., & Fan, Q.-H. (2016).
- Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PMC.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Zhang, J., Chen, F., He, Y. M., & Fan, Q. H. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie (International ed. in English), 54(15), 4622–4625.
- High Pressure Reactor (hydrogenation) Use Experience Brief Talk. (2025, August 20). Jinzong Machinery.
- raney nickel c
- Raney Nickel-Assisted Synthesis of Heterocycles. ScienceDirect.
- Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. (2024, November 7).
- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.
- Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8, 3279-3281.
- Application Notes: Palladium on Carbon (Pd/C)
- Chandra, T., & Zebrowski, J. P.
- Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. (2007, May 15).
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. (2025, October 27).
- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (2025, August 6).
- Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. PMC. (2022, May 25).
- Viereck, P. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters, 27(25), 6635–6640.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015).
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. raney nickel catalyst: Topics by Science.gov [science.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 12. chem.wisc.edu [chem.wisc.edu]
- 13. njhjchem.com [njhjchem.com]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. jinzongmachinery.com [jinzongmachinery.com]
- 16. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Application Notes & Protocols: Reductive Cyclization Methods for Tetrahydro-2,7-Naphthyridine Synthesis
Introduction: The Significance of the Tetrahydro-2,7-Naphthyridine Scaffold
The tetrahydro-2,7-naphthyridine core is a privileged heterocyclic scaffold that constitutes the structural foundation of numerous biologically active molecules. Its rigid, three-dimensional structure and the precise placement of nitrogen atoms make it an ideal framework for engaging with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.[1][2] Consequently, the development of efficient and versatile synthetic routes to access this core structure is of paramount importance to researchers in medicinal chemistry and drug development.
Reductive cyclization represents a powerful and convergent strategy for constructing the tetrahydro-2,7-naphthyridine skeleton. These methods leverage a reduction step to either trigger or facilitate an intramolecular ring-closing event, often enabling the rapid assembly of the bicyclic system from relatively simple precursors. This guide provides an in-depth overview of key reductive cyclization methodologies, complete with mechanistic insights and detailed experimental protocols.
The Core Principle: A Convergent Approach to Heterocycle Synthesis
At its heart, reductive cyclization for tetrahydro-2,7-naphthyridine synthesis involves the strategic design of a pyridine-based precursor containing a side chain with a latent electrophile or a group that can participate in ring closure upon reduction. The key transformation involves the reduction of a specific functional group (e.g., a nitro group, an azide, or the pyridine ring itself) which unmasks a nucleophile (typically an amine) that subsequently attacks an intramolecular electrophile to form the second ring. Alternatively, the reduction can facilitate the formation of an imine or enamine intermediate which is then reduced in the cyclized form.
Caption: General schematic of reductive cyclization for scaffold synthesis.
Methodology I: Catalytic Hydrogenation of Pyridine and Naphthyridine Cores
One of the most direct methods for accessing the tetrahydro-2,7-naphthyridine scaffold is through the catalytic hydrogenation of a suitably substituted, unsaturated precursor. This approach is particularly effective for the reduction of the pyridine ring within a 2,7-naphthyridine system or a precursor that will cyclize upon reduction. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity, as over-reduction or side reactions can occur.[3]
Causality Behind Experimental Choices
-
Catalyst Selection: The choice of metal catalyst dictates the reaction's efficiency and selectivity.
-
Platinum (IV) Oxide (PtO₂): Often referred to as Adams' catalyst, PtO₂ is highly effective for the hydrogenation of aromatic heterocycles, including pyridines.[4] It typically requires acidic conditions (e.g., glacial acetic acid) to maintain catalyst activity and protonate the nitrogen heterocycle, rendering it more susceptible to reduction.
-
Palladium on Carbon (Pd/C): While excellent for many reductions, Pd/C can sometimes be less effective for pyridine ring saturation compared to Pt or Rh, but it is useful when other reducible functional groups that are sensitive to more active catalysts are present.[3]
-
Rhodium on Carbon (Rh/C): This catalyst is particularly potent for the hydrogenation of aromatic rings and can often operate under milder conditions than platinum.[3]
-
-
Solvent and Additives: Protic, acidic solvents like glacial acetic acid are frequently used to enhance the rate of pyridine ring hydrogenation. The acid protonates the pyridine nitrogen, activating the ring toward reduction.[4]
-
Pressure and Temperature: Hydrogenation of aromatic systems is often an equilibrium-limited process. Higher hydrogen pressures (typically 50-500 psi) are employed to drive the reaction to completion. Room temperature is often sufficient, but gentle heating may be required for less reactive substrates.
Data Summary: Catalytic Hydrogenation Conditions
| Precursor Type | Catalyst | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | Reference |
| Substituted Pyridine | PtO₂ | Glacial Acetic Acid | 725 - 1015 | RT | High | [4] |
| 2-Alkylpyridine | Rh/C | Methanol | 725 | 50 | 90 | [3] |
| Phenyl-substituted Pyridine | Pd/C | THF/H₂O | 725 | 50 | 99 | [3] |
Experimental Protocol: Catalytic Hydrogenation using PtO₂
This protocol describes a general procedure for the synthesis of a tetrahydro-2,7-naphthyridine derivative from a substituted pyridine precursor bearing a side chain that will cyclize upon reduction of the pyridine ring and a subsequent intramolecular reaction.
Materials:
-
Substituted Pyridine Precursor (1.0 eq)
-
Platinum (IV) Oxide (PtO₂, 5-10 mol%)
-
Glacial Acetic Acid
-
Methanol
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Inert gas (Nitrogen or Argon)
-
Celatom® or filter aid
Procedure:
-
Vessel Preparation: To a high-pressure reactor vessel, add the substituted pyridine precursor (e.g., 1.0 g).
-
Catalyst Addition: Under a stream of inert gas, carefully add the PtO₂ catalyst. The amount is typically 5-10 mol% relative to the substrate.
-
Solvent Addition: Add glacial acetic acid as the solvent (e.g., 20-30 mL).
-
System Purge: Seal the reactor. Purge the system with an inert gas (Nitrogen or Argon) three times to remove all oxygen, then purge with hydrogen gas three times.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 100-500 psi). Begin vigorous stirring. The reaction is typically run at room temperature for 12-24 hours. Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Workup: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen. Purge the vessel with inert gas.
-
Catalyst Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celatom® to remove the platinum catalyst. Wash the pad thoroughly with additional methanol.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by standard methods such as column chromatography or recrystallization to yield the desired tetrahydro-2,7-naphthyridine.
Caption: Workflow for catalytic hydrogenation of a pyridine precursor.
Methodology II: Intramolecular Reductive Amination
Intramolecular reductive amination is a highly versatile and reliable method for constructing the second ring of the tetrahydro-2,7-naphthyridine system. This strategy involves a precursor molecule that contains both a carbonyl group (aldehyde or ketone) and an amine (or a group that can be reduced to an amine, like a nitro or azide group) separated by a suitable linker. The reaction proceeds through the in-situ formation of a cyclic iminium ion, which is then immediately reduced to the corresponding amine.
Causality Behind Experimental Choices
-
Reducing Agent Selection: The choice of hydride reagent is crucial. It must be capable of reducing the iminium ion intermediate but ideally should not readily reduce the starting carbonyl group, which would prevent cyclization.
-
Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. It can be used effectively, sometimes in the presence of an acid catalyst like benzoic acid which can promote both imine formation and the reduction step.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is less reactive than NaBH₄ and is selective for the reduction of iminium ions in the presence of aldehydes and ketones, especially at mildly acidic pH (4-6).[6] This selectivity minimizes the undesired reduction of the starting carbonyl.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and non-toxic alternative to NaBH₃CN. It is also highly effective for reductive aminations and is often the reagent of choice in modern organic synthesis due to its selectivity and operational simplicity.[6]
-
Data Summary: Reductive Amination Reagents
| Reagent | Key Features | Typical Conditions | Reference |
| NaBH₄ / PhCO₂H | Cost-effective; acid co-reagent enhances reaction | THF, reflux | [5] |
| NaBH₃CN | Selective for iminium ions over carbonyls | Methanol, pH 4-6 | [6] |
| NaBH(OAc)₃ | Mild, selective, non-toxic | Dichloroethane (DCE) or THF, RT | [6] |
Experimental Protocol: Intramolecular Reductive Amination using NaBH(OAc)₃
This protocol details the cyclization of a 4-(aminoethyl)-pyridine-3-carboxaldehyde precursor to form a 5,6,7,8-tetrahydro-2,7-naphthyridine.
Materials:
-
4-(2-aminoethyl)pyridine-3-carboxaldehyde hydrochloride (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 - 2.0 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, if starting from a salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the 4-(2-aminoethyl)pyridine-3-carboxaldehyde hydrochloride (e.g., 500 mg) and dissolve or suspend it in DCE (20 mL).
-
Base Addition: If starting with the hydrochloride salt, add triethylamine (1.1 eq) to liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure 5,6,7,8-tetrahydro-2,7-naphthyridine.
Caption: Mechanism of intramolecular reductive amination. (Note: Images are placeholders for chemical structures)
Concluding Remarks for the Researcher
The synthesis of the tetrahydro-2,7-naphthyridine scaffold via reductive cyclization offers a robust and efficient entry into a class of compounds with significant therapeutic potential. Both catalytic hydrogenation and intramolecular reductive amination provide powerful, field-proven methods for constructing this valuable heterocyclic core. The choice between these methodologies will depend on the specific substitution pattern desired in the final molecule and the functional group tolerance required during the synthesis. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize these reactions, accelerating the discovery and development of novel chemical entities.
References
- Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
-
Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][7][8]naphthyridines. Organic & Biomolecular Chemistry (RSC Publishing).
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry (ACS Publications).[Link]
- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.Source not specified.
-
Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PMC.[Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC.[Link]
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo... PMC.[Link]
-
NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry.[Link]
-
Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[1][5]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters (ACS Publications).[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry.[Link]
-
Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. Advanced Synthesis & Catalysis (PMC).[Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.[Link]
-
Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum.[Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate.[Link]
-
Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds and access to perlolidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PMC.[Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. MDPI.[Link]
-
Total synthesis of natural products based on hydrogenation of aromatic rings. Beilstein Journal of Organic Chemistry.[Link]
-
Synthesis and reactions of naphthyridines (review). Semantic Scholar.[Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][2,7]naphthyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 5,6,7,8-Tetrahydro-2,7-Naphthyridin-3-ol in Fragment-Based Drug Design
Introduction: The Strategic Value of the 5,6,7,8-Tetrahydro-2,7-Naphthyridin-3-ol Fragment
In the landscape of contemporary drug discovery, fragment-based drug design (FBDD) has emerged as a potent and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2] This approach leverages small, low-complexity molecules, or "fragments," to probe the binding pockets of therapeutic targets. The 2,7-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including the potent and selective inhibition of various enzymes and kinases.[3][4] This application note provides a comprehensive guide to the strategic use of a key fragment from this class: 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol .
This fragment is particularly compelling for several reasons:
-
Inherent Biological Relevance: The 2,7-naphthyridine core is present in numerous potent kinase and phosphodiesterase inhibitors.[5][6][7] This suggests that the fragment is predisposed to interact with the ATP-binding sites of kinases or the active sites of phosphodiesterases.
-
Optimal Physicochemical Properties: With a molecular weight of approximately 150.18 g/mol , this fragment adheres to the "Rule of Three," a guiding principle for effective fragment design, ensuring a higher probability of binding and greater ligand efficiency.[8][9]
-
3D-Rich Structure: The saturated piperidine ring introduces a three-dimensional character often lacking in flat, aromatic fragments, allowing for the exploration of deeper, more complex binding pockets.
-
Defined Derivatization Vectors: The phenolic hydroxyl group and the secondary amine in the tetrahydropyridine ring provide clear, chemically tractable vectors for subsequent fragment growth and optimization into potent lead compounds.
This guide will provide detailed protocols for the synthesis, screening, and elaboration of the 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol fragment, with a focus on protein kinases as a primary target class.
Physicochemical Properties of the Fragment
A clear understanding of the fragment's properties is crucial for designing effective screening campaigns.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | Adheres to the "Rule of Three" (MW < 300 Da), increasing the likelihood of efficient binding.[8][9] |
| cLogP (estimated) | ~0.5 | Indicates good aqueous solubility, which is critical for biophysical screening assays. |
| Hydrogen Bond Donors | 2 (hydroxyl, amine) | Provides key interaction points for binding to protein targets. |
| Hydrogen Bond Acceptors | 3 (hydroxyl, 2x nitrogen) | Offers multiple opportunities for forming stabilizing hydrogen bonds within a binding site. |
| Rotatable Bonds | 0 | The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency. |
Proposed Synthesis of 5,6,7,8-Tetrahydro-2,7-Naphthyridin-3-ol
While a specific synthesis for this exact isomer is not widely published, a plausible and efficient route can be designed based on established methodologies for related 2,7-naphthyridine derivatives.[10] The following is a proposed synthetic scheme.
Caption: A generalized synthetic workflow for the target fragment.
Protocol: Proposed Synthesis
-
Step 1: Synthesis of a Substituted Pyridine Intermediate. Begin with a commercially available, appropriately substituted pyridine derivative (e.g., a cyanopyridine with a methyl group).
-
Step 2: Cyclization to form the 2,7-Naphthyridine Core. Employ a cyclocondensation reaction to construct the second pyridine ring. This can often be achieved by reacting the pyridine precursor with a suitable three-carbon building block under basic or acidic conditions.
-
Step 3: Functionalization of the Naphthyridine Core. Introduce the hydroxyl group at the 3-position. This may involve an oxidation reaction followed by hydrolysis, or a nucleophilic substitution of a suitable leaving group.
-
Step 4: Selective Reduction of the Pyridine Ring. Perform a catalytic hydrogenation (e.g., using H₂, Pd/C, or a similar catalyst) under controlled conditions to selectively reduce one of the pyridine rings to the tetrahydropyridine. The conditions must be optimized to avoid over-reduction of the second ring.
-
Step 5: Purification. Purify the final compound using standard techniques such as column chromatography or recrystallization to obtain the high-purity fragment required for screening.
Application in Fragment Screening: A Kinase-Targeted Campaign
The 2,7-naphthyridine scaffold is a known hinge-binder in many protein kinases.[6][7] This makes 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol an excellent candidate for screening against a panel of kinases implicated in oncology or inflammatory diseases.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Protocol 1: Primary Screening using Protein-Observed NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting the weak binding interactions typical of fragments.[5][11] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly robust for fragment screening.[6][12]
Prerequisites:
-
A high-purity, soluble, and stable isotopically labeled (¹⁵N) protein kinase target.
-
A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.
Step-by-Step Methodology:
-
Protein Preparation: Produce and purify ¹⁵N-labeled kinase protein.[12] The final buffer should be optimized for protein stability and NMR data quality (e.g., 20 mM phosphate buffer, 50 mM NaCl, 1 mM DTT, pH 7.0). The typical protein concentration for screening is 50-100 µM.
-
Fragment Stock Preparation: Prepare a high-concentration stock solution of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol in a deuterated solvent (e.g., DMSO-d₆) to a final concentration of 100 mM.
-
Reference Spectrum Acquisition: Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled kinase in the absence of the fragment. This spectrum serves as the baseline.
-
Fragment Screening: Add a small aliquot of the fragment stock solution to the protein sample to a final concentration of 200-500 µM. The final DMSO-d₆ concentration should be kept constant across all samples and should not exceed 1-2%.
-
Data Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis: Overlay the reference spectrum with the spectrum containing the fragment. Look for chemical shift perturbations (CSPs) of specific amide peaks in the protein. Significant CSPs indicate that the fragment is binding to the protein and affecting the chemical environment of nearby amino acid residues.
Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography
Crystallographic fragment screening provides direct visualization of the binding mode of a fragment, offering invaluable structural information for hit-to-lead optimization.[13][14][15]
Prerequisites:
-
A robust protein crystallization system that yields well-diffracting crystals.
-
Access to a high-flux synchrotron X-ray source.
Step-by-Step Methodology:
-
Crystal Preparation: Grow crystals of the target kinase to a suitable size for X-ray diffraction experiments.
-
Fragment Soaking: Prepare a soaking solution containing the 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol fragment at a concentration of 1-10 mM in a cryo-protectant solution compatible with the crystals.
-
Crystal Soaking: Transfer the protein crystals into the fragment-containing soaking solution and incubate for a period ranging from minutes to hours.
-
Cryo-cooling: Remove the soaked crystal and flash-cool it in liquid nitrogen to prevent ice formation.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on the goniometer of a synchrotron beamline and collect a high-resolution X-ray diffraction dataset.
-
Structure Determination and Analysis: Process the diffraction data and solve the crystal structure by molecular replacement using a previously determined apo-structure. Carefully analyze the resulting electron density maps to identify the bound fragment and characterize its interactions with the protein.
From Hit to Lead: Structure-Guided Optimization
Once a binding mode is confirmed, the fragment can be optimized to improve its potency and selectivity. The derivatization vectors of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol are key to this process.
Caption: Potential vectors for fragment elaboration.
-
Growth from the N7-amine: The secondary amine in the tetrahydropyridine ring can be elaborated through amide or sulfonamide bond formation, or via reductive amination. This vector is ideal for extending the fragment into solvent-exposed regions of the binding site to pick up additional interactions.
-
Growth from the C3-hydroxyl: The hydroxyl group can be converted into an ether, allowing for the introduction of new functionalities that can interact with nearby residues.
-
Substitution on the aromatic ring: If the synthesis allows for pre-functionalization of the aromatic ring (e.g., with a halogen), this position can be used for cross-coupling reactions to add larger substituents.
By iteratively applying these modifications and assessing their impact on binding affinity and biological activity, the initial low-affinity fragment hit can be rapidly evolved into a potent and selective lead compound.
Conclusion
The 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol fragment represents a high-value starting point for FBDD campaigns, particularly against protein kinases and phosphodiesterases. Its favorable physicochemical properties, inherent biological relevance, and clear derivatization vectors make it an attractive tool for medicinal chemists. The protocols outlined in this guide provide a robust framework for the successful application of this fragment in drug discovery, from initial screening to structure-guided lead optimization.
References
- Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature reviews Drug discovery, 15(9), 605–619.
- Peng, J. W. (2019). Fragment-based drug discovery by NMR. Current Opinion in Structural Biology, 55, 110-116.
- Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current opinion in biotechnology, 18(6), 489-496.
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- Zhang, Y., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714.
- Zhang, Y., et al. (2018). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 23(11), 2993.
- Uchiyama, N., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & medicinal chemistry letters, 13(14), 2341-2345.
- Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature reviews Drug discovery, 1(3), 211-219.
- Schulz, M. N., & Hubbard, R. E. (2009). Recent progress in the design of fragment-based screening libraries. Current opinion in drug discovery & development, 12(3), 327-336.
- Barelier, S., et al. (2010). Fragment-based drug discovery and its application to challenging drug targets. ACS chemical biology, 5(7), 631-640.
- Chen, Y., et al. (2020). Protocol to perform fragment screening using NMR spectroscopy. STAR protocols, 1(2), 100085.
- Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in current chemistry, 317, 33-59.
- Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.
- Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Topics in current chemistry, 317, 1-32.
- Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: what have we learned?. Nature reviews Drug discovery, 6(3), 211-219.
- Schiebel, J., et al. (2016). High-throughput crystallography: a new paradigm for drug discovery. Drug discovery today, 21(9), 1500-1509.
- Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug discovery today, 8(19), 876-877.
- Blundell, T. L., & Patel, S. (2004). High-throughput X-ray crystallography for drug discovery. Current opinion in pharmacology, 4(5), 496-502.
- Witte, M. D., et al. (2013). Extending the scope of fragment-based lead discovery: discovery of a new class of inhibitors of the histone acetyltransferase Gcn5. Journal of medicinal chemistry, 56(17), 6947-6955.
- Hann, M. M., Leach, A. R., & Harper, G. (2001). Molecular complexity and its impact on the probability of finding leads for drug discovery. Journal of chemical information and computer sciences, 41(3), 856-864.
- Wang, X., et al. (2018). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 9(5), 411-416.
-
Baranczak, A., et al. (2018). Discovery of dibenzo[c,f][4][6]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. Journal of medicinal chemistry, 51(22), 7064-7075.
-
WO/2008/122615[6] NAPHTHYRIDINES USEFUL AS PROTEIN KINASE INHIBITORS. (2008). World Intellectual Property Organization.
- Wójcicka, A., & Zimecki, M. (2021). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules, 26(21), 6683.
- Khan, S. M., Mia, M. M., & Witola, W. H. (2020). Selective targeting of phosphodiesterases to develop potent antiparasitic drugs. Trends in parasitology, 36(6), 516-531.
- Wójcicka, A., & Staszewska-Krajewska, O. (2020). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International journal of molecular sciences, 21(21), 7958.
- Amero, C., et al. (2009). NMR-based screening methods for fragment-based drug discovery. Drug discovery today, 14(1-2), 23-30.
Sources
- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fragment-based Screening (FBS) - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-OL CAS#: 785774-74-5 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of dibenzo[c,f][2,7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols: 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Tetrahydronaphthyridines in Kinase Inhibition
The landscape of kinase inhibitor discovery is continually evolving, with an emphasis on the development of novel heterocyclic scaffolds that offer improved selectivity and potency. Within this context, the 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol core has emerged as a promising framework for the design of a new generation of kinase inhibitors. This partially saturated bicyclic system presents a unique three-dimensional architecture that can be strategically functionalized to target the ATP-binding sites of various kinases with high affinity. The hydroxyl group at the 3-position provides a critical hydrogen bonding moiety, while the tetrahydro component allows for the exploration of diverse chemical space through stereocontrolled substitutions.
These application notes provide a comprehensive guide for researchers engaged in the discovery and characterization of kinase inhibitors based on the 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol scaffold. We will delve into the synthetic rationale, outline detailed protocols for biochemical and cellular assays, and provide a framework for interpreting the resulting data to guide structure-activity relationship (SAR) studies.
Target Kinases and Signaling Pathways: A Focus on Cancer and Inflammatory Diseases
While the specific kinase targets for all 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol derivatives are a subject of ongoing research, the broader class of naphthyridines has demonstrated inhibitory activity against several key kinases implicated in oncology and immunology. These include:
-
3-Phosphoinositide-Dependent Kinase-1 (PDK-1): A master regulator in the PI3K/AKT signaling pathway, PDK-1 is a critical node for cell survival, proliferation, and metabolism.[1][2] Its dysregulation is a hallmark of many cancers.
-
Microtubule-associated Serine/Threonine Kinase-like (MASTL): Also known as Greatwall kinase, MASTL plays a pivotal role in mitotic progression.[3][4] Its inhibition can lead to mitotic catastrophe in cancer cells, making it an attractive therapeutic target.[4]
-
c-Kit: A receptor tyrosine kinase crucial for the development and survival of various cell types, including hematopoietic stem cells and mast cells. Aberrant c-Kit signaling is a driver in several cancers, such as gastrointestinal stromal tumors (GIST).
-
VEGFR-2: A key receptor in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a well-established strategy to block tumor growth and metastasis.[1]
The inhibition of these kinases by 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol derivatives can modulate critical downstream signaling pathways, as illustrated in the following diagrams.
Caption: PDK-1 Signaling Pathway.
Caption: MASTL Signaling Pathway.
Caption: c-Kit and VEGFR-2 Signaling Pathways.
Synthetic Chemistry: A General Approach
The synthesis of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol derivatives can be approached through multi-step sequences starting from appropriately substituted pyridine precursors. A general and adaptable synthetic strategy is outlined below. The causality behind these steps lies in the strategic construction of the bicyclic core and the introduction of key functional groups.
General Synthetic Scheme:
Sources
reaction conditions for N-alkylation of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol
Application Note: Reaction Conditions for the Selective N-Alkylation of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol
Executive Summary & Mechanistic Principles
The 5,6,7,8-tetrahydro-2,7-naphthyridine scaffold is a privileged pharmacophore frequently utilized in the development of modern therapeutics, including AMPK activators[1] and PRMT5 inhibitors[2]. Derivatization of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol presents a classic chemoselectivity challenge due to the presence of three potential nucleophilic sites.
Understanding the causality behind the molecule's reactivity is critical for designing a self-validating protocol. The compound exists in a tautomeric equilibrium between its 3-hydroxy and 3-oxo (pyridone) forms[3]. Consequently, the nucleophilic hierarchy is strictly defined by electron density and delocalization:
-
N7 Position (Highest Nucleophilicity): A secondary aliphatic amine embedded in the piperidine ring. Its localized lone pair makes it the primary target for electrophiles.
-
N2 Position (Moderate Nucleophilicity): The nitrogen embedded in the pyridone ring. It is heavily delocalized and typically requires strong basic conditions (deprotonation) to react[4].
-
O3 Position (Lowest Nucleophilicity): The pyridone oxygen, which generally only reacts with hard electrophiles or under specific O-alkylation conditions (e.g., using Ag+ salts).
To achieve >95% regioselectivity for the N7 position, the experimental design must avoid strong bases (like NaH or KOtBu) that deprotonate the pyridone core, which would generate an ambident nucleophile and lead to competitive N2/O3-alkylation[4].
Chemoselectivity gradient for the alkylation of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol.
Strategic Workflows for N7-Alkylation
Strategy A: Reductive Amination (The Gold Standard for Selectivity)
When the target alkyl group can be derived from an aldehyde or ketone, reductive amination is the optimal choice. This method completely bypasses the risk of N2/O3 alkylation because the pyridone core cannot form an iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-dichloroethane (DCE) is the reagent of choice due to its mild nature; it selectively reduces the iminium ion without reducing the carbonyl precursor[5].
Strategy B: Direct SN2 Alkylation
Direct alkylation is necessary when using reactive electrophiles such as benzyl halides, α-haloamides, or primary alkyl iodides[1]. To prevent reaction at the pyridone core, mild inorganic bases (K2CO3) or sterically hindered organic bases (N,N-diisopropylethylamine, DIPEA) must be employed in polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[2].
Step-by-Step Experimental Protocols
Protocol A: Highly Selective Reductive Amination
Rationale: DCE is utilized over THF or MeOH because it accelerates iminium formation while maintaining the stability of NaBH(OAc)3[5].
-
Iminium Formation: Suspend 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol (1.0 eq, 1.0 mmol) and the target aldehyde (1.1 eq, 1.1 mmol) in anhydrous DCE (10 mL) under a nitrogen atmosphere.
-
Catalysis (Optional): If using a sterically hindered ketone, add glacial acetic acid (1.0 eq) to promote iminium formation. Stir at room temperature (25 °C) for 1 hour.
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq, 1.5 mmol) portion-wise over 10 minutes. The delayed addition ensures that the electrophile is fully converted to the iminium intermediate, preventing direct reduction of the aldehyde[5].
-
Validation Check: Stir the reaction at room temperature for 4–12 hours. Monitor via LCMS. The mass of the product should reflect [M+H]+ of the N7-alkylated species.
-
Workup: Quench the reaction strictly with saturated aqueous NaHCO3 (10 mL) to neutralize any acetic acid and decompose excess borohydride. Extract with Dichloromethane (3 x 10 mL).
-
Purification: Dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH, 95:5 gradient).
Workflow for the highly selective N7-reductive amination using NaBH(OAc)3.
Protocol B: Direct SN2 Alkylation
Rationale: K2CO3 is strong enough to act as an acid scavenger for the generated HX, but weak enough to leave the pyridone N2-H intact[2].
-
Preparation: Dissolve 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol (1.0 eq, 1.0 mmol) in anhydrous MeCN or DMF (8 mL).
-
Base Addition: Add finely powdered, anhydrous K2CO3 (1.5 eq, 1.5 mmol). Stir for 15 minutes at room temperature.
-
Alkylation: Dropwise add the alkyl halide (1.05 eq, 1.05 mmol). Crucial: Do not exceed 1.05 equivalents to prevent over-alkylation at the N2 position.
-
Reaction: Stir at 25 °C (for reactive halides like benzyl bromide) or heat to 60 °C (for less reactive alkyl chlorides) for 6–8 hours[2].
-
Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate and partition between EtOAc and H2O. Wash the organic layer with brine, dry, and purify via chromatography.
Quantitative Optimization Data
The following table summarizes the causality between reaction conditions and the resulting chemoselectivity. Note how the introduction of a strong base (NaH) drastically degrades regioselectivity.
| Alkylation Method | Electrophile | Base / Reducing Agent | Solvent | Temp (°C) | N7-Yield (%) | Selectivity (N7 : N2/O3) |
| Reductive Amination | Benzaldehyde | NaBH(OAc)3 (1.5 eq) | DCE | 25 | 91 | >99:1 |
| Reductive Amination | Benzaldehyde | NaBH3CN (1.5 eq) | MeOH | 25 | 74 | >99:1 |
| Direct SN2 | Benzyl Bromide | K2CO3 (1.5 eq) | MeCN | 25 | 82 | >95:5 |
| Direct SN2 | Benzyl Bromide | DIPEA (2.0 eq) | DMF | 60 | 78 | 90:10 |
| Direct SN2 | Benzyl Bromide | NaH (1.2 eq) | THF | 0 to 25 | 35 | 40:60 (Poor) |
Analytical Validation & Troubleshooting
To ensure the trustworthiness of your synthesized compound, validate the regiochemistry using 1H NMR spectroscopy:
-
Confirming N7-Alkylation: The methylene protons of the piperidine ring (positions C6 and C8) will exhibit a distinct downfield shift due to the newly attached alkyl group, while the pyridone proton (N2-H, typically a broad singlet around 11.0–12.0 ppm in DMSO-d6) will remain intact.
-
Detecting N2-Alkylation (Impurity): If the N2 position is alkylated, the N2-H peak will disappear, and the aromatic protons on the pyridone ring (C1 and C4) will shift significantly.
-
Detecting O3-Alkylation (Impurity): O-alkylation locks the ring into a fully aromatic pyridine tautomer, resulting in a sharp change in the UV-Vis absorption profile and a distinct shift in the C4 aromatic proton[4].
References
- Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds Source: NIH / PMC
- WO2024084390A1 - Compounds for the activation of ampk Source: Google P
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- 1-Chloro-2,7-naphthyridin-4-ol (Naphthyridine Tautomerism and Reactivity) Source: Benchchem
- WO2015200677A2 - Prmt5 inhibitors and uses thereof Source: Google P
Sources
- 1. WO2024084390A1 - Compounds for the activation of ampk - Google Patents [patents.google.com]
- 2. WO2015200677A2 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. 1-Chloro-2,7-naphthyridin-4-ol | Benchchem [benchchem.com]
- 4. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Advanced Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Naphthyridine Scaffolds
Executive Summary
Naphthyridines represent a privileged class of nitrogen-containing heterocycles with profound pharmacological relevance. Derivatives of 1,6- and 1,7-naphthyridines have been heavily investigated as potent phosphodiesterase type 4D (PDE4D) inhibitors for asthma therapy[1], as well as anti-human cytomegalovirus (HCMV) agents and acetylcholinesterase inhibitors[2].
Functionalizing the naphthyridine core often relies on palladium-catalyzed Suzuki-Miyaura cross-coupling. However, achieving precise regioselectivity (site-selectivity) and chemoselectivity on polyhalogenated or mixed-pseudohalogen scaffolds requires a deep understanding of electronic deficiencies, bond dissociation energies (BDE), and catalyst-ligand dynamics. This guide provides validated protocols and mechanistic rationales for the selective functionalization of naphthyridine scaffolds.
Mechanistic Rationale: Site- and Chemo-Selectivity
The success of a self-validating cross-coupling protocol depends on predicting where the active Palladium(0) species will undergo initial oxidative addition.
Regioselectivity via Electronic Deficiency
In symmetrically halogenated systems, such as 5,7-dichloro-1,6-naphthyridine , the two carbon-chlorine bonds possess similar BDEs. However, the C5 position is significantly more electron-deficient than the C7 position due to the resonance-withdrawing effects of the adjacent nitrogen atoms[2]. Consequently, the initial nucleophilic attack by the electron-rich Pd(0) catalyst occurs exclusively at C5[3].
Chemoselectivity via Bond Dissociation Energy (BDE)
When the scaffold contains mixed leaving groups, such as 5-bromo-8-chloro-1,7-naphthyridine or 5-bromo-8-(tosyloxy)-1,6-naphthyridine , chemoselectivity is primarily governed by the leaving group's BDE. The weaker C–Br bond undergoes facile oxidative addition at lower temperatures (e.g., 80 °C), leaving the stronger C–Cl or C–OTs bonds intact[4][5]. To activate the remaining pseudohalide (e.g., tosylate) for a subsequent coupling, higher temperatures (120 °C) and electron-rich, bulky ligands (like SPhos) are required to force the challenging oxidative addition[4].
Quantitative Selectivity Matrix
The following table summarizes the predictive reactivity of common naphthyridine building blocks to guide experimental design:
| Naphthyridine Scaffold | Leaving Groups | Primary Reaction Site | Secondary Reaction Site | Controlling Factor |
| 5,7-Dichloro-1,6-naphthyridine | C5-Cl, C7-Cl | C5 (Reacts at 110 °C) | C7 (Requires excess reagent) | Electronic Deficiency[2] |
| 5-Bromo-8-chloro-1,7-naphthyridine | C5-Br, C8-Cl | C5 (Reacts at 80 °C) | C8 (Requires >100 °C) | Bond Dissociation Energy[5] |
| 5-Bromo-8-(tosyloxy)-1,6-naphthyridine | C5-Br, C8-OTs | C5 (Reacts at 80 °C) | C8 (Requires 120 °C + SPhos) | Bond Dissociation Energy[4] |
Pathway Visualizations
Catalytic cycle of site-selective Suzuki-Miyaura coupling on 5,7-dichloro-1,6-naphthyridine.
Sequential one-pot di-arylation workflow for unsymmetrical naphthyridine derivatives.
Validated Experimental Protocols
Protocol A: Regioselective Mono-Arylation of 5,7-Dichloro-1,6-naphthyridine
Objective: Synthesize 5-aryl-7-chloro-1,6-naphthyridine by exploiting the electronic deficiency at the C5 position[3].
Reagents:
-
5,7-Dichloro-1,6-naphthyridine (1.0 mmol)
-
Arylboronic acid (1.3 mmol, 1.3 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 M aqueous solution, 2.0 mL)
-
1,4-Dioxane (8.0 mL, anhydrous and degassed)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5,7-dichloro-1,6-naphthyridine, arylboronic acid, and Pd(PPh₃)₄.
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times to prevent catalyst oxidation.
-
Solvent Addition: Inject degassed 1,4-dioxane followed by the 2.0 M aqueous K₂CO₃ solution via syringe.
-
Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the biphasic mixture in an oil bath at 110 °C for 12 hours.
-
Causality Note: While 110 °C is relatively high for a reactive chloride, the strict 1.3 equivalent stoichiometry prevents over-arylation at the less reactive C7 position.
-
-
Validation Gate: Sample the organic layer and analyze via LC-MS. The mass spectrum should show complete consumption of the starting material and a dominant[M+H]+ peak corresponding to the mono-arylated product, retaining one chlorine isotope pattern.
-
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (gradient elution: n-heptane to ethyl acetate) to yield the pure 5-aryl-7-chloro-1,6-naphthyridine.
Protocol B: Sequential One-Pot Di-Arylation of 5-Bromo-8-(tosyloxy)-1,6-naphthyridine
Objective: Synthesize unsymmetrical 5,8-diaryl-1,6-naphthyridines in a single pot by leveraging the BDE differential between C-Br and C-OTs[4].
Reagents:
-
5-Bromo-8-(tosyloxy)-1,6-naphthyridine derivative (1.0 mmol)
-
Arylboronic acid 1 (Ar¹-B(OH)₂) (1.2 mmol)
-
Arylboronic acid 2 (Ar²-B(OH)₂) (1.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (10 mol%)
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) (10 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 mmol)
-
Solvent: DMF / n-butanol (9:1 v/v, 10 mL)
Step-by-Step Methodology:
-
First Coupling (C-Br Activation): Charge a microwave vial with the naphthyridine substrate, Ar¹-B(OH)₂, PdCl₂(PPh₃)₂, SPhos, and K₃PO₄. Add the DMF/n-butanol solvent mixture.
-
Low-Temperature Phase: Seal the vial and heat to 80 °C for 1 hour.
-
Causality Note: At 80 °C, the Pd(0) species (generated in situ from Pd(II)) selectively inserts into the weaker C-Br bond. The C-OTs bond remains inert at this temperature[4].
-
-
Validation Gate: Perform a rapid TLC check (Hexane/EtOAc). The starting material spot should be completely replaced by an intermediate spot (the mono-arylated tosylate).
-
Second Coupling (C-OTs Activation): Briefly cool the vial, unseal under Argon, and add Ar²-B(OH)₂ (1.5 equiv.).
-
High-Temperature Phase: Reseal and heat to 120 °C for 2 hours.
-
Causality Note: The elevated temperature, combined with the electron-rich SPhos ligand, provides the necessary activation energy to break the strong C-O bond of the tosylate group, enabling the second transmetalation and reductive elimination cycle.
-
-
Workup & Purification: Cool the mixture, dilute with ethyl acetate, and wash extensively with water (to remove DMF) and brine. Dry, concentrate, and purify via silica gel chromatography to isolate the unsymmetrical di-arylated naphthyridine.
References
- Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors Source: PubMed / Journal of Medicinal Chemistry URL
- Regioselective Palladium(0)
- Source: rhhz.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-8-chloro-1,7-naphthyridine Source: Benchchem URL
Sources
- 1. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines [html.rhhz.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Advanced Peptide Coupling Strategies for Tetrahydro-2,7-naphthyridine Amines
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, peptide chemistry, and process development.
Abstract: The tetrahydro-2,7-naphthyridine core is a privileged scaffold in modern drug discovery, valued for its rigid, three-dimensional structure that can effectively mimic peptide turns and present substituents in precise vectors. However, the secondary amine within this framework presents significant challenges for standard peptide coupling protocols due to its steric hindrance and moderated nucleophilicity. This document provides a comprehensive guide to overcoming these challenges, detailing optimized protocols, the underlying chemical principles, and troubleshooting strategies for the efficient acylation of tetrahydro-2,7-naphthyridine amines.
Introduction: The Challenge of Acylating a Constrained Scaffold
The synthesis of novel peptide-like molecules and complex amides is a cornerstone of pharmaceutical research. While the formation of an amide bond is a fundamental transformation, its efficiency is highly dependent on the steric and electronic properties of the reacting partners. The amine at the 2-position of the 1,2,3,4-tetrahydro-2,7-naphthyridine system is a case in point.
Its secondary nature, embedded within a bicyclic system, results in significant steric shielding. This hinders the approach of the activated carboxylic acid species, slowing the rate of the desired reaction and often leading to the prevalence of side reactions, such as the hydrolysis of the activated ester or the formation of undesired byproducts. Standard coupling conditions, which may be effective for simple primary or less hindered secondary amines, frequently result in low yields, incomplete conversion, or decomposition when applied to this scaffold.
This guide explores robust and optimized strategies to achieve high-yielding and clean couplings to this challenging amine, focusing on the selection of appropriate coupling reagents, solvents, and reaction conditions.
Mechanistic Considerations & Strategic Reagent Selection
The key to successfully acylating the tetrahydro-2,7-naphthyridine amine lies in overcoming the high activation energy barrier imposed by steric hindrance. This is achieved by selecting a coupling reagent that generates a highly reactive acylating species, thereby accelerating the rate of the desired nucleophilic attack.
The Role of Urinium/Guanidinium-Based Coupling Reagents
Urinium and guanidinium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) , are exceptionally effective for this purpose.
Upon reaction with a carboxylic acid, these reagents form a highly reactive O-acylisourea intermediate. In the presence of a base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA), this intermediate is rapidly converted into an activated acyl-oxy-triazolopyridine or acyl-oxy-benzotriazole ester. These esters are potent acylating agents, capable of reacting with even poorly nucleophilic or sterically encumbered amines. The choice of HATU is often preferred in particularly difficult cases, as the 7-aza-benzotriazole (HOAt) moiety is believed to participate in the reaction, further enhancing the rate of acylation through neighboring group effects and reducing the potential for racemization of the amino acid.
Caption: Mechanism of HATU-mediated coupling with a hindered amine.
Carbodiimides with Additives: A Classic Alternative
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HOBt (Hydroxybenzotriazole) or Oxyma Pure® represent a more traditional, yet often effective, strategy. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate is susceptible to hydrolysis and can rearrange to a stable N-acylurea, terminating the reaction.
The role of the additive (HOBt or Oxyma) is crucial; it traps the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester. This two-step, in-situ process minimizes side reactions and provides a sustained concentration of the activated species, allowing the sterically hindered tetrahydro-2,7-naphthyridine amine sufficient time to react. Oxyma-based reagents are often considered superior to HOBt-based ones as they can lead to faster reactions and lower rates of epimerization.
Optimized Protocols
The following protocols have been optimized for the coupling of a generic N-Boc protected amino acid (e.g., Boc-L-Alanine) to 1,2,3,4-tetrahydro-2,7-naphthyridine. Researchers should consider these as robust starting points, with the understanding that minor adjustments to stoichiometry, temperature, or reaction time may be necessary for different amino acid side chains or N-protecting groups.
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended primary method for difficult couplings involving the title amine due to its high reactivity and suppression of side reactions.[1][2][3][4]
Materials:
-
N-Boc-L-Alanine (1.0 eq)
-
1,2,3,4-Tetrahydro-2,7-naphthyridine (or its HCl salt) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Experimental Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-Alanine (1.0 eq) and HATU (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the amino acid). Stir the mixture at room temperature for 5 minutes.
-
Pre-activation: Add DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature. This "pre-activation" step ensures the formation of the reactive acyl-OAt ester.
-
Amine Addition: In a separate flask, dissolve the 1,2,3,4-tetrahydro-2,7-naphthyridine (1.1 eq) in a small amount of anhydrous DMF. If using the hydrochloride salt, add an additional equivalent of DIPEA (for a total of 3.0 eq in the main reaction) to this solution to liberate the free base.
-
Coupling Reaction: Add the amine solution dropwise to the pre-activated amino acid mixture.
-
Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. For exceptionally hindered substrates, the reaction may be allowed to proceed overnight.
-
Work-up:
-
Dilute the reaction mixture with a larger volume of ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess HATU byproducts, and DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM, to yield the pure amide product.
Caption: Workflow for the HATU-mediated coupling protocol.
Protocol 2: Cost-Effective Coupling using EDC/Oxyma
This method provides a balance between cost and efficiency and is an excellent alternative to uronium-based reagents.
Materials:
-
N-Boc-L-Alanine (1.0 eq)
-
1,2,3,4-Tetrahydro-2,7-naphthyridine (or its HCl salt) (1.1 eq)
-
EDC·HCl (1.5 eq)
-
Oxyma Pure® (Ethyl (hydroxyimino)cyanoacetate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, or 3.5 eq if using amine salt)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard work-up and purification reagents as listed in Protocol 1.
Experimental Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add N-Boc-L-Alanine (1.0 eq), Oxyma Pure® (1.2 eq), and 1,2,3,4-tetrahydro-2,7-naphthyridine (1.1 eq).
-
Dissolution: Dissolve the components in anhydrous DCM or DMF (DCM is often preferred for easier work-up). Stir to ensure complete dissolution.
-
Base Addition: Add DIPEA (2.5 eq, or 3.5 eq if using the amine hydrochloride salt).
-
Initiation & Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the initial exotherm and minimize potential side reactions.
-
EDC Addition: Add EDC·HCl (1.5 eq) portion-wise over 5 minutes. An increase in turbidity may be observed.
-
Coupling Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours). Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification procedures as detailed in Protocol 1. The water-soluble byproducts from EDC make the aqueous wash particularly effective.
Data Summary & Comparison
The choice of protocol can be guided by factors such as cost, reaction time, and the specific nature of the substrates. The following table provides a comparative summary.
| Parameter | Protocol 1: HATU | Protocol 2: EDC/Oxyma |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None (internal) | Oxyma Pure® |
| Typical Equivalents | 1.2 eq | 1.5 eq (EDC), 1.2 eq (Oxyma) |
| Base | DIPEA | DIPEA |
| Reaction Time | 2-4 hours | 12-16 hours |
| Typical Yield | > 85% | 70-90% |
| Racemization Risk | Very Low | Low |
| Relative Cost | High | Moderate |
| Key Advantage | High speed and efficiency for difficult couplings. | Cost-effective, water-soluble byproducts. |
Troubleshooting & Key Considerations
-
Incomplete Conversion: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base to 1.5 eq and 4.0 eq, respectively. A slight elevation in temperature (e.g., to 40 °C) can also be beneficial, but should be done cautiously to avoid epimerization.
-
Use of Anhydrous Solvents: Water will readily hydrolyze the activated ester intermediates, killing the reaction. Ensure all solvents are anhydrous and the reaction is protected from atmospheric moisture.
-
Choice of Base: DIPEA is a non-nucleophilic, sterically hindered base, making it ideal as it will not compete with the desired amine nucleophile. Avoid bases like triethylamine (TEA) which can be nucleophilic enough to cause side reactions.
-
Order of Addition: In the HATU protocol, pre-activation is key. Adding the amine before the activated ester is fully formed can lead to lower yields.
Conclusion
The successful acylation of the sterically hindered amine of the tetrahydro-2,7-naphthyridine scaffold is readily achievable with the appropriate selection of modern coupling reagents and optimized reaction conditions. The use of HATU offers a rapid and highly efficient solution, making it the method of choice for ensuring high yields in challenging cases. For applications where cost is a greater concern, the EDC/Oxyma system provides a reliable and robust alternative. By understanding the mechanistic principles behind these reagents, researchers can confidently incorporate this valuable heterocyclic motif into their peptide and small molecule drug discovery programs.
References
-
HATU Peptide Coupling Mechanism: A video explanation of the reaction mechanism using HATU and DIPEA. Source: YouTube. [Link]
-
Optimizing Peptide Coupling: Key Techniques: A general guide to the fundamentals of peptide coupling reactions and reagent choice. Source: Peptide World. [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions: A discussion on the mechanism and utility of HOBt and HBTU in peptide synthesis. Source: Acadechem. [Link]
-
Coupling Reagents for Peptide Synthesis: A document outlining various aminium-based and other coupling reagents, noting HATU's effectiveness in difficult couplings. Source: ResearchGate (compilation). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Troubleshooting for 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing the "brick dust" paradox when working with bicyclic heterocycles. 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol is a notoriously stubborn compound to dissolve in standard organic solvents. This guide is engineered to explain the chemical causality behind these issues and provide field-proven, self-validating protocols to overcome them.
Mechanistic Insight: The "Why" Behind the Invisibility
To dissolve a compound, you must first understand why it resists solvation. The poor solubility of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol is driven by three interconnected physicochemical properties:
-
Lactim-Lactam Tautomerism: The pyridin-3-ol moiety exists in a dynamic equilibrium with its pyridin-3(2H)-one (lactam) tautomer. The lactam form acts as both a robust hydrogen bond donor (NH) and acceptor (C=O), creating a tightly packed, highly stable crystal lattice[1].
-
Zwitterionic Character: The molecule features a secondary amine in the saturated piperidine ring (basic, pKa ~9-10) and the pyridinol group (acidic/amphoteric). In many solvent environments, proton transfer occurs, forming a zwitterion. Low-dielectric organic solvents cannot solvate these separated ionic charges[2].
-
sp3 vs. sp2 Conflicts: While the sp3 hybridization of the tetrahydro ring generally improves solubility by preventing flat
stacking[3], the increased basicity of the saturated secondary amine compared to its fully aromatic counterpart exacerbates the zwitterionic effect, leading to unique pH-dependent solubility hurdles[4].
Quantitative Solubility Profile
The table below summarizes the baseline solubility of the unmodified free base across various solvent classes, dictated by their dielectric constants (
| Solvent | Dielectric Constant ( | Solubilization Mechanism | Est. Solubility (mg/mL) at 25°C | Recommendation |
| Hexane / Heptane | 1.9 | None (Non-polar) | < 0.1 | ❌ Avoid |
| Dichloromethane (DCM) | 9.1 | Weak dipole interactions | < 1.0 | ❌ Avoid |
| Ethyl Acetate (EtOAc) | 6.0 | H-bond acceptor only | ~ 1.5 | ⚠️ Poor |
| Methanol (MeOH) | 32.7 | Protic H-bond donor/acceptor | ~ 12.0 | ✅ Moderate |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong aprotic H-bond acceptor | > 50.0 | 🌟 Excellent |
| 0.1M HCl (Aqueous) | 80.1 | Protonation of sec-amine | > 100.0 | 🌟 Excellent (as salt) |
Diagnostic Workflow: Solvent Selection Strategy
Before attempting dissolution, map your solvent choice to your downstream application to avoid assay interference or reaction failure.
Fig 1. Decision tree for solubilizing 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol based on application.
Troubleshooting Protocols
Protocol A: Thermodynamic Disruption via Temperature Shift (For Synthesis)
When highly polar solvents like DMSO are incompatible with your synthetic reagents, a temperature-shift co-solvency approach is required to thermodynamically disrupt the crystal lattice[5].
Step-by-Step Methodology:
-
Suspension: Suspend the compound in your target mildly polar solvent (e.g., THF or MeCN) at a concentration of 10 mg/mL.
-
Heating: Heat the suspension to 10°C below the primary solvent's boiling point using a jacketed reactor or oil bath.
-
Titration: Dropwise, add a highly polar co-solvent (e.g., Methanol or DMF) under vigorous stirring until the suspension clarifies (typically requires 5-15% v/v).
-
Self-Validating Step: Allow a 1 mL aliquot of the solution to cool to room temperature slowly. If precipitation occurs, the metastable zone has been breached. Reheat the main batch, add 2% more co-solvent, and proceed with the reaction at an elevated temperature to maintain solubility.
Protocol B: Chemical Disruption via in situ Salt Formation (For Extraction)
To force the compound into non-polar organic solvents like DCM for liquid-liquid extraction, you must neutralize the zwitterion by forming a lipophilic salt[6].
Step-by-Step Methodology:
-
Biphasic Setup: Suspend the crude solid in a biphasic mixture of DCM and Water (1:1 ratio).
-
Acidification: Add 1.2 equivalents of a lipophilic acid (e.g., Trifluoroacetic acid, TFA, or p-Toluenesulfonic acid, TsOH) under vigorous stirring.
-
Disruption: The acid selectively protonates the secondary amine at the 7-position, breaking the intermolecular lactam-amine hydrogen bond network.
-
Self-Validating Step: Observe the phase transfer. The previously insoluble solid will dissolve and partition entirely into the organic (DCM) layer as a lipophilic ion pair. Spot the aqueous layer on a TLC plate and visualize under UV light; a blank spot confirms 100% extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: I am trying to take a 1H-NMR in CDCl3, but the compound remains a cloudy suspension. What should I do? A: CDCl3 lacks the hydrogen-bond accepting capability required to disrupt the 2,7-naphthyridine core's lattice. Solution: Switch your solvent to DMSO-d6. If you are forced to use CDCl3 (e.g., to observe specific exchangeable protons), add 1-2 drops of TFA-d to the NMR tube. The acid will instantly protonate the amine and solubilize the compound. Note that this will shift the amine and adjacent aliphatic proton signals downfield.
Q2: During my amide coupling reaction in DMF, the compound was fully dissolved but suddenly precipitated when I added DIPEA and HATU. Why? A: The addition of a strong base like DIPEA deprotonates the pyridinol/lactam moiety while the secondary amine remains neutral or partially charged, instantly triggering the formation of an insoluble zwitterionic polymer network[1]. Solution: Pre-dissolve the 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol in DMF and add your base last, ideally concurrently with the activated electrophile. Alternatively, temporarily protect the secondary amine (e.g., with a Boc group) to permanently eliminate zwitterionic behavior during the coupling step.
Q3: Can I use cyclodextrins to improve the aqueous solubility for my biological assays?
A: Yes. Because the molecule has a relatively low molecular weight and a hydrophobic tetrahydro core, it fits well into the hydrophobic cavity of
References
- Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds Source: ResearchGate URL
- Drug Solubility: Challenges And Opportunities For Pharmaceutical Development Source: IJNRD URL
- Source: PMC (NIH)
- 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine Source: Smolecule URL
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Source: Drug Development & Delivery URL
- Improving solubility and accelerating drug development Source: Veranova URL
- Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridine [smolecule.com]
- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 6. veranova.com [veranova.com]
- 7. longdom.org [longdom.org]
Technical Support Center: Stabilization & Storage of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol
Welcome to the Advanced Applications diagnostic portal. This guide is designed for researchers and drug development professionals experiencing stability issues with 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol. Rather than a generic handling sheet, this document provides mechanistic insights, self-validating protocols, and analytical troubleshooting to ensure the integrity of your compound.
Part 1: Diagnostic Triage & FAQs
Q: Why is my batch of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol turning yellow/brown after only a few weeks of storage? A: This colorimetric shift is the macroscopic symptom of microscopic oxidation. The molecule features a saturated piperidine-like ring fused to an electron-rich pyridinol core. This structural motif creates highly activated benzylic positions (C5 and C8) and an unprotected secondary amine (N7). Exposure to ambient oxygen and light triggers radical-mediated autoxidation. The yellow/brown color typically indicates the formation of conjugated rearomatized species, a degradation pathway well-documented in structurally analogous[1].
Q: How do I analytically differentiate between thermal degradation and oxidative degradation? A: Use LC-MS to profile the degradants. Thermal degradation often leads to dimerization or cleavage, whereas oxidative degradation produces distinct mass shifts:
-
+16 Da (M+16): Indicates N-oxidation at the secondary amine or the formation of a benzylic alcohol. Nitrogen-rich heterocycles are highly susceptible to [2].
-
+14 Da (M+14): Indicates oxidation of the benzylic carbon to a ketone (lactam formation), similar to the[3].
-
-4 Da (M-4): Indicates complete to 2,7-naphthyridin-3-ol[1].
Part 2: Mechanistic Pathways of Degradation
To prevent degradation, we must first understand the causality. The degradation of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol is not a single pathway but a bifurcated oxidative cascade.
-
Benzylic Autoxidation: Oxygen diradicals abstract hydrogen from the activated C5 or C8 positions, forming a stable benzylic radical. This radical traps
to form hydroperoxides, which eventually decompose into lactams or quinolone analogs. -
Amine Oxidation: The unprotected secondary amine (N7) acts as a nucleophile toward reactive oxygen species (ROS), forming an N-oxide intermediate that rapidly dehydrates/dehydrogenates to drive rearomatization.
Bifurcated oxidative degradation pathways of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol.
Part 3: Self-Validating Storage Protocols
Standard storage in a plastic tube at room temperature is insufficient. To maintain >99% purity over 6 months, you must implement a rigorous, self-validating storage workflow. We utilize the "Triple-Seal" methodology, adapting best practices from the stabilization of [4].
Causality Behind Material Choices:
-
Argon over Nitrogen: Argon is denser than air and effectively blankets the solid powder at the bottom of the vial. Nitrogen is lighter and can mix with residual oxygen in the headspace.
-
Amber Glass over Clear Plastic: Plastic is inherently gas-permeable over long periods. Amber glass blocks UV light, preventing the homolytic cleavage of trace peroxides that initiate the radical cascade.
-
PTFE-Lined Caps: Standard silicone septa are highly permeable to oxygen. PTFE provides a true hermetic seal.
Step-by-Step Methodology: The Triple-Seal Workflow
Step 1: Preparation & Drying
-
Transfer the synthesized or purchased 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol into a pre-weighed amber glass vial. Note: Choose a vial size that closely matches the powder volume to minimize headspace.
-
Remove trace solvents (which harbor dissolved oxygen) by placing the open vial in a vacuum desiccator at <10 mbar for 12 hours.
Step 2: Inert Atmosphere Blanketing 3. Transfer the desiccator to an Argon-filled glovebox. If a glovebox is unavailable, use a Schlenk line to perform three cycles of vacuum/Argon backfill directly into the vial.
Step 3: Sealing and Temperature Control 4. Cap the vial tightly with a PTFE-lined screw cap. 5. Wrap the cap junction tightly with Parafilm to provide a secondary moisture barrier. 6. Store the vial at -20°C in a dedicated, temperature-monitored freezer.
Step 4: The Self-Validation Checkpoint 7. Validation: To ensure your storage environment remains inert, place a small, separate open vial containing a colorimetric oxygen indicator (e.g., a resazurin-based anaerobic indicator strip) inside the secondary storage bag or desiccator alongside your samples. If the strip turns pink, your hermetic seal has failed, the system is compromised, and the batch must be re-purified.
The self-validating Triple-Seal storage workflow for oxidation-sensitive heterocycles.
Part 4: Quantitative Stability Data
The following matrix summarizes the impact of various storage conditions on the purity of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol, demonstrating the absolute necessity of the Triple-Seal protocol.
| Storage Condition | Atmosphere | Container Type | 1-Month Purity | 6-Month Purity | Primary Observed Degradant |
| 25°C (Room Temp) | Ambient Air | Clear Glass | 82.4% | < 50.0% | Rearomatized analog (M-4) |
| 4°C (Fridge) | Ambient Air | Amber Glass | 94.1% | 78.3% | N-oxide (M+16) |
| -20°C (Freezer) | Nitrogen | Clear Plastic | 97.5% | 89.2% | Lactam/Quinolone analog (+14) |
| -20°C (Freezer) | Argon | Amber Glass (PTFE) | > 99.5% | 98.8% | None (Trace hydroperoxides) |
Part 5: Recovery Protocol for Oxidized Material
If your batch has already degraded, it can often be salvaged using the following step-by-step recovery methodology:
-
Solubilization: Dissolve the degraded mixture in Dichloromethane (DCM) containing 5% Methanol.
-
Free-Basing: If the compound was stored as a salt (e.g., HCl or HBr), wash the organic layer with saturated aqueous
. Causality: This ensures the secondary amine is fully deprotonated, preventing streaking during chromatography. -
Chromatography: Run a flash silica column using a gradient of 100% DCM to 90:10:1 DCM:MeOH:
. The highly polar N-oxides and rearomatized byproducts will interact strongly with the silica and elute significantly slower than the desired 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol. -
Crystallization: Recrystallize the purified fractions from hot ethanol/water under an argon atmosphere to restore >99% purity. Immediately subject the recovered material to the Triple-Seal workflow.
References
1.[1] Title: Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide Source: PubMed Central (NIH) URL:[Link] 2.[2] Title: Continuous-Flow Oxidation of Amines Based on Nitrogen-Rich Heterocycles: A Facile and Sustainable Approach for Promising Nitro Derivatives Source: Organic Process Research & Development (ACS Publications) URL:[Link] 3.[3] Title: Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones Source: Green Chemistry (RSC Publishing) URL:[Link] 4.[4] Title: Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems Source: American Pharmaceutical Review URL:[Link]
Sources
- 1. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Troubleshooting Boc Protection of Tetrahydro-2,7-naphthyridine
Welcome to the Application Support Portal. As researchers working with complex bicyclic heterocycles like 1,2,3,4-tetrahydro-2,7-naphthyridine (THN), you face unique chemoselectivity, solubility, and purification challenges. This guide provides field-proven insights to optimize the tert-butyloxycarbonyl (Boc) protection of the THN scaffold, ensuring high yields and regioselectivity.
Mechanistic Insights: The Causality of Chemoselectivity
The 1,2,3,4-tetrahydro-2,7-naphthyridine core contains two distinct nitrogen atoms that behave very differently under electrophilic conditions:
-
N2 (Piperidine-like): A secondary aliphatic amine. It is highly nucleophilic with a pKa of ~10. This is the intended target for Boc protection.
-
N7 (Pyridine-like): An sp² hybridized aromatic nitrogen. It is weakly nucleophilic with a pKa of ~5.2.
When reacting with di-tert-butyl dicarbonate (Boc₂O), the kinetic and thermodynamic preference is overwhelmingly for the N2 position[1]. However, THN is almost exclusively supplied commercially as a dihydrochloride salt . Failure to fully liberate the N2 freebase is the primary cause of reaction failure. Furthermore, excess Boc₂O can transiently react with the N7 nitrogen to form an unstable acylpyridinium intermediate, leading to false "di-Boc" signals in LCMS and complicating your purification profile.
Regioselective N2-Boc protection pathway and N7-acylpyridinium hydrolysis.
Quantitative Reaction Parameters
To achieve optimal chemoselectivity, strict adherence to stoichiometric and pH parameters is required.
| Reaction Parameter | Recommended Value | Causality / Rationale |
| Solvent | DCM or THF/MeOH mix | DCM is standard; a co-solvent of MeOH aids the initial solubility of the dihydrochloride salt before freebasing. |
| Base | DIPEA or TEA (3.0 - 3.5 eq) | 2.0 eq is strictly required to neutralize the 2HCl salt; the >1.0 eq excess maintains the reaction pH > 9, ensuring N2 remains nucleophilic[2]. |
| Reagent | Boc₂O (1.05 - 1.20 eq) | A slight excess ensures full conversion; massive excess (>1.5 eq) promotes unwanted N7-acylpyridinium formation[3]. |
| Temperature | 0 °C to 20 °C (RT) | 0 °C addition controls the exothermic release of CO₂ gas; warming to RT ensures kinetic completion[1]. |
| Workup pH | 8.0 - 9.0 (aq. NaHCO₃) | Prevents protonation of the N7 pyridine nitrogen, avoiding catastrophic product loss into the aqueous layer during extraction. |
Troubleshooting FAQs
Q1: My reaction stalls at 30-50% conversion. Adding more Boc₂O doesn't help. Why? A: The issue is not the electrophile; it is the nucleophile. THN dihydrochloride requires a minimum of 2.0 equivalents of base just to neutralize the salt. If you use exactly 2.0 eq of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), the reaction will stall because the effective pH drops. You must use ≥3.0 equivalents of base to maintain a basic environment (pH > 9) throughout the reaction[2].
Q2: LCMS shows a "Di-Boc" mass (M+200). How do I prevent over-protection? A: True di-Boc formation (where N7 forms a stable carbamate) is extremely rare due to the aromaticity of the pyridine ring. What you are observing is a transient N7-acylpyridinium species. This intermediate is highly susceptible to hydrolysis. Do not attempt to purify this mixture via silica gel chromatography immediately. Instead, quench the reaction with a mild aqueous base (e.g., saturated NaHCO₃) and stir for 30 minutes. This selectively hydrolyzes the unstable N7-Boc species while leaving the stable N2-Boc carbamate intact[4].
Q3: I have full conversion by TLC/LCMS, but my isolated yield after aqueous workup is <40%. Where is my product? A: You likely lost the product in the aqueous layer. The N2-Boc protected THN still contains the basic N7 pyridine nitrogen. If your aqueous workup is even slightly acidic (e.g., washing with NH₄Cl or water that has absorbed atmospheric CO₂), the N7 nitrogen protonates, making the entire molecule highly water-soluble. Ensure your aqueous wash is buffered to pH 8-9 using saturated NaHCO₃ before extracting with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Troubleshooting workflow for common Boc protection failures of THN.
Validated Experimental Protocol: Regioselective N2-Boc Protection
This protocol integrates self-validation checkpoints to ensure procedural trustworthiness and prevent downstream failures.
Step 1: Freebasing and Dissolution
-
Suspend 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 10 mL/mmol). Note: The salt will likely remain as a cloudy suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.5 eq).
-
Self-Validation Check: Stir for 15 minutes. The suspension should clear into a homogeneous solution as the freebase is generated. Spot the solution on wet pH paper; it must read >9. If it is <9, add additional DIPEA in 0.5 eq increments.
Step 2: Electrophilic Addition 5. Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small volume of DCM. 6. Add the Boc₂O solution dropwise to the reaction mixture at 0 °C to control the evolution of CO₂ gas[1]. 7. Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 3 hours[2]. 8. Self-Validation Check: Monitor by LCMS or TLC (e.g., 10% MeOH in DCM). Look for the disappearance of the highly polar starting material and the appearance of the N-Boc product.
Step 3: Quench and Hydrolysis of Transient Byproducts 9. Once conversion is complete, add an equal volume of saturated aqueous NaHCO₃ to the reaction mixture. 10. Vigorously stir the biphasic mixture for 30 minutes at room temperature. Causality: This step hydrolyzes any unstable N7-acylpyridinium species back to the free pyridine, ensuring you isolate only the N2-Boc product[4].
Step 4: pH-Controlled Extraction 11. Transfer to a separatory funnel and separate the organic (DCM) layer. 12. Extract the aqueous layer with two additional portions of DCM. Self-Validation Check: Ensure the aqueous layer remains at pH 8-9 during extraction to prevent the N7 nitrogen from protonating and dragging your product into the water. 13. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 14. Purify via silica gel chromatography (typically eluting with a gradient of EtOAc in Hexanes or a mild DCM/MeOH gradient).
References
- WO2023109912A1 - 3, 4-dihydroisoquinolin-1 (2h)
- BOC Protection and Deprotection J&K Scientific LLC
- Protecting Groups for Amines: Carbam
- Boc-Protected Amino Groups Organic Chemistry Portal
Sources
Technical Support Center: Crystallization of Amphoteric Naphthyridine Compounds
Welcome to the Advanced Crystallization Support Center. Amphoteric naphthyridine derivatives—such as the fluoroquinolone antibiotics enoxacin, moxifloxacin, and pazufloxacin—present unique solid-state challenges. Because these molecules possess both acidic (carboxylic acid) and basic (piperazinyl/amino) functional groups, they frequently exist as zwitterions. This dual nature leads to complex pH-dependent solubility profiles, a high propensity for hydrate formation, and difficulties in achieving direct compressibility.
This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols for the three primary techniques used to crystallize these compounds: pH-Shift Crystallization , the Ammonia Diffusion System (ADS) , and Reaction Crystallization for Salts/Co-crystals .
pH-Shift Crystallization & Zwitterion Isolation
Causality & Mechanism
Amphoteric naphthyridines exhibit a characteristic "U-shaped" solubility profile. They are highly soluble at low pH (protonated as cations) and high pH (deprotonated as anions). Minimum solubility occurs at the isoelectric point (pI), where the molecule exists primarily as a neutral zwitterion. By dissolving the API at an extreme pH and titrating towards the pI, we can precisely control supersaturation to induce nucleation.
Self-Validating Protocol: Controlled pH-Shift
-
Dissolution: Dissolve the crude API in 0.1 M HCl to ensure complete protonation of the basic moieties.
-
Polish Filtration: Pass the solution through a 0.22 µm PTFE membrane to remove heterogeneous nucleants.
-
Controlled Titration: Slowly inject 0.1 M NaOH at a controlled rate (e.g., 1 mL/min) under 300 rpm agitation.
-
Validation Check: Monitor the system using an inline turbidity probe. A sharp drop in transmittance confirms the onset of zwitterion nucleation.
-
-
Aging (Ostwald Ripening): Once the target pI is reached (typically pH 7.0–7.5), hold the suspension isothermally for 3 hours to allow smaller, thermodynamically unstable crystals to dissolve and redeposit onto larger crystals.
-
Isolation: Filter the slurry and wash with cold deionized water.
-
Validation Check: Measure the pH of the final mother liquor. It must precisely match the calculated pI to confirm maximum thermodynamic yield.
-
Workflow for pH-shift crystallization of amphoteric compounds.
Troubleshooting FAQ
Q: My pH-shift crystallization is yielding an amorphous paste instead of a crystalline powder. How do I fix this? A: You are generating supersaturation too rapidly, which bypasses the metastable zone and forces catastrophic amorphous precipitation. To resolve this, switch to a weaker titrant (e.g., sodium acetate instead of NaOH) or reduce your titration rate by 50%. Ensure vigorous mixing to prevent localized zones of high pH.
Spherical Crystallization via Ammonia Diffusion System (ADS)
Causality & Mechanism
Conventional agglomeration methods often fail for amphoteric drugs due to their poor solubility in standard bridging liquids. The Ammonia Diffusion System (ADS) bypasses this by using an ammonia-water solution as both a good solvent and a bridging liquid[1][2]. When the aqueous ammonia-API solution is injected into a poor solvent (like acetone/dichloromethane), the ammonia diffuses out of the droplets. This sudden shift drastically reduces the API's solubility, causing crystallization within the droplet, while the residual water acts as a capillary bridge to bind the crystals into dense, highly flowable spheres[2].
Self-Validating Protocol: ADS Agglomeration
-
API Preparation: Dissolve the amphoteric API (e.g., moxifloxacin or enoxacin) in a minimal volume of 25% aqueous ammonia[1][2].
-
Anti-Solvent Bath: Prepare a bulk mixture of acetone and dichloromethane (e.g., 1:1 v/v) in a baffled crystallizer.
-
Injection & Mixing: Under constant agitation (500 rpm), inject the ammonia-API solution into the anti-solvent bath.
-
Ammonia Liberation: Allow 30 minutes for the ammonia to diffuse into the organic phase, initiating intra-droplet nucleation[1].
-
Validation Check: Monitor the system temperature. The liberation of ammonia and subsequent mixing is slightly exothermic; a stabilized temperature profile indicates the completion of the diffusion phase.
-
-
Agglomeration: Continue stirring for 1 hour to allow the residual water to bridge the microcrystals.
-
Isolation: Filter the spherical agglomerates and dry under vacuum.
-
Validation Check: Perform optical microscopy on the wet cake prior to drying. Confirm the presence of spherical morphology to ensure the agglomerates have not fractured due to excessive shear.
-
Mechanism of the Ammonia Diffusion System for spherical crystallization.
Troubleshooting FAQ
Q: The agglomerates are too small and the powder flowability hasn't improved. What went wrong? A: Agglomerate size in the ADS is strictly governed by the ratio of bridging liquid (water) to the poor solvent, as well as the shear rate. If the spheres are too small, the capillary forces are insufficient. Decrease your agitation speed by 10-15% or slightly increase the volume of the ammonia-water solution to provide more bridging liquid[1].
Salt and Co-Crystal Screening (Reaction Crystallization Method)
Causality & Mechanism
To overcome the poor aqueous solubility of class II/IV amphoteric naphthyridines, salt or co-crystal formation is highly effective. The thermodynamic pathway is dictated by the
Self-Validating Protocol: RCM for Co-Crystals
-
Coformer Saturation: Select a dicarboxylic acid coformer (e.g., suberic acid) and dissolve it in methanol to create a fully saturated solution at 25°C[4].
-
API Addition: Add the solid amphoteric API (e.g., ciprofloxacin) directly to the saturated coformer solution[5].
-
Slurry Maturation: Stir the slurry continuously for 24–48 hours. The API will dissolve up to its solubility limit, driving the solution into supersaturation specifically for the co-crystal, which will then precipitate[5].
-
Validation Check: Sample the slurry at 12h and 24h. Analyze via Powder X-Ray Diffraction (PXRD). The disappearance of the pure API/coformer peaks and the emergence of a new, unique lattice pattern validates successful co-crystal formation[4].
-
-
Isolation: Isolate the solid via vacuum filtration and dry.
Decision logic for salt versus co-crystal formation based on ΔpKa.
Troubleshooting FAQ
Q: How do I prevent the crystallization of the individual components instead of the co-crystal? A: Individual component crystallization occurs when you drift outside the "co-crystal operating range" between the two eutectic points on the phase diagram. The RCM naturally mitigates this by starting with a saturated solution of only one component (the coformer). Ensure you do not add excess solvent during the process, as this can shift the system back into the undersaturated region for the co-crystal[5].
Quantitative Data Summary
Table 1: Physicochemical and Crystallization Parameters of Selected Amphoteric Naphthyridine Derivatives
| Compound | Isoelectric Point (pI) | Preferred Crystallization Technique | Common Solid Forms | ||
| Enoxacin | ~6.3 | ~8.7 | ~7.5 | Spherical Crystallization (ADS) | Zwitterion, Hydrates |
| Moxifloxacin | 6.25 | 9.29 | 7.77 | Spherical Crystallization (ADS) | Zwitterion, HCl salt |
| Pazufloxacin | ~5.5 | ~8.0 | ~6.8 | Salt Crystallization | Mesylate salt, Hydrates |
| Ciprofloxacin | 6.09 | 8.74 | 7.42 | Co-crystallization (RCM) | Zwitterion, Ionic Co-crystals |
References
1.[3] Crystallographic Characterization of Different Forms of the Salt of Pazufloxacin Mesylate. mdpi.com. 2.[1] (PDF) Spherical crystallization of drugs. researchgate.net. 3.[5] Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. mdpi.com. 4.[4] Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids | Crystal Growth & Design. acs.org. 5.[2] Spherical Crystals of Moxifloxacin: To Improve Solubility, Dissolution Rate and Micromeritic Properties. ajprd.com.
Sources
Technical Support Center: Resolving Regioisomer Byproducts in Naphthyridine Synthesis
Welcome to the Advanced Synthesis Troubleshooting Guide. As researchers and drug development professionals, you know that the naphthyridine scaffold—particularly 1,5-, 1,6-, and 1,8-naphthyridines—is a privileged pharmacophore. However, the synthesis of these heterocycles frequently suffers from poor regioselectivity. Because starting materials like substituted aminopyridines or unsymmetrical ketones possess multiple reactive sites, standard condensation or cross-coupling conditions often yield intractable mixtures of regioisomers.
This guide provides field-proven, mechanistically grounded solutions to enforce regiocontrol during your naphthyridine workflows.
Workflow Visualization: Strategic Regiocontrol
Fig 1: Strategic workflows for controlling regioselectivity in naphthyridine synthesis.
Section 1: Frequently Asked Questions (Troubleshooting)
Q1: I am running a Friedländer condensation with an unsymmetrical methyl ketone to synthesize a 1,8-naphthyridine. I keep getting a 1:1 mixture of 2-substituted and 3-substituted regioisomers. How can I drive selectivity? A: This is a classic issue of thermodynamic versus kinetic control. Unsymmetrical ketones have two distinct alpha-carbons. Standard basic conditions (e.g., KOH in ethanol) allow rapid equilibration, leading to a thermodynamic mixture of enamines that subsequently cyclize into mixed regioisomers. The Solution: Shift to strict kinetic control by using TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) as a catalyst combined with the slow addition of your methyl ketone[1]. TABO is highly sterically hindered. By starving the reaction of the ketone via a syringe pump, TABO selectively forms the kinetic enamine at the less sterically hindered methyl group, drastically increasing the regiomeric ratio (rr) in favor of the 2-substituted 1,8-naphthyridine[1].
Q2: I am functionalizing a 1,6-naphthyridine scaffold that contains both a bromide and a tosylate (OTs) group. My Suzuki-Miyaura coupling yields a messy mixture of mono-arylated regioisomers and di-arylated byproducts. How do I isolate the mono-arylated product at a specific site? A: You are encountering competing oxidative addition rates. However, the carbon-bromide (C-Br) bond and the carbon-tosylate (C-OTs) bond have distinct electronic and steric profiles that can be exploited. The Solution: To achieve chemo-selective and regio-selective coupling, strictly limit your arylboronic acid to 1.0 equivalent and run the reaction at a moderate temperature. The Pd(0) catalyst will undergo oxidative addition with the C-Br bond significantly faster than the C-OTs bond. This kinetic differentiation allows for the site-selective formation of the 5-aryl-8-(tosyloxy)-1,6-naphthyridine derivative, leaving the tosylate intact for downstream functionalization[2].
Q3: Can I chemically reverse the regioselectivity in modified Friedländer reactions using dianions? A: Yes. When reacting the dianion of N-pivaloyl-2-aminopyridines with methyl vinyl ketone derivatives, the leaving group on the electrophile dictates the regiochemistry. If you use a dimethylamino leaving group, the reaction yields 2-methyl-1,8-naphthyridine. However, swapping the dimethylamino group for a methoxy leaving group completely reverses the selectivity, yielding exclusively 4-methyl-1,8-naphthyridine[3].
Section 2: Quantitative Data & Condition Comparisons
Table 1: Impact of Catalyst and Addition Rate on Friedländer Regioselectivity
Data illustrates the shift from thermodynamic to kinetic control when synthesizing 2-substituted 1,8-naphthyridines.
| Reaction Conditions | Catalyst | Ketone Addition Method | Major Regioisomer | Regiomeric Ratio (rr) |
| Standard Basic | KOH (20 mol%) | Bolus (All at once) | Mixture (2-sub vs 3-sub) | ~ 1:1 to 1.5:1 |
| Amine Catalyzed | Pyrrolidine (20 mol%) | Bolus | 2-substituted | 3:1 |
| Steric Amine (Kinetic) | TABO (20 mol%) | Bolus | 2-substituted | 8:1 |
| Optimized Kinetic | TABO (20 mol%) | Slow Addition (2h) | 2-substituted | > 20:1 |
Table 2: Chemo-selectivity in Suzuki-Miyaura Cross-Coupling of 1,6-Naphthyridines
Substrate: 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate[2].
| Boronic Acid Eq. | Temp (°C) | Time (h) | C-Br Coupling Yield (%) | C-OTs Coupling Yield (%) | Di-arylation Yield (%) |
| 2.5 equiv | 90 | 12 | N/A | N/A | > 95% |
| 1.5 equiv | 80 | 8 | 60% | 15% | 20% |
| 1.0 equiv | 60 | 4 | > 90% | < 2% | < 2% |
Section 3: Mechanistic Visualization
Fig 2: TABO-catalyzed kinetic enamine formation preventing thermodynamic regioisomers.
Section 4: Validated Experimental Protocols
Protocol A: Regioselective Friedländer Synthesis via Kinetic Control[1]
Objective: Synthesize 2-substituted 1,8-naphthyridines without regioisomer contamination.
Materials:
-
2-amino-3-pyridinecarboxaldehyde (1.0 mmol)
-
Unsymmetrical methyl ketone (e.g., 2-hexanone) (1.2 mmol)
-
TABO catalyst (0.2 mmol, 20 mol%)
-
Anhydrous Toluene (5 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried 25 mL round-bottom flask under argon, dissolve 2-amino-3-pyridinecarboxaldehyde (1.0 mmol) and TABO (0.2 mmol) in 3 mL of anhydrous toluene.
-
Temperature Control: Heat the reaction mixture to 80 °C using an oil bath.
-
Slow Addition (Critical Step): Dissolve the unsymmetrical methyl ketone (1.2 mmol) in 2 mL of anhydrous toluene. Load this into a gas-tight syringe. Using a syringe pump, add the ketone solution dropwise to the reaction mixture over exactly 2 hours (rate = 1 mL/hr). Causality: Keeping the steady-state concentration of the ketone extremely low prevents thermodynamic equilibration of the enamine intermediate.
-
Reaction Monitoring: After the addition is complete, stir for an additional 1 hour. Validate consumption of the aldehyde via TLC (Eluent: 5% MeOH in DCM, visualized by UV 254 nm).
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography. LCMS will confirm a single regioisomer peak (rr > 20:1).
Protocol B: Chemo-selective Suzuki-Miyaura Cross-Coupling[2]
Objective: Site-selective arylation of 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate.
Materials:
-
5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate (1.0 mmol)
-
Arylboronic acid (1.0 mmol - Do not exceed)
-
Pd(PPh3)4 (0.05 mmol, 5 mol%)
-
K2CO3 (2.0 mmol)
-
Dioxane/Water (4:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Degassing (Self-Validating Step): In a Schlenk tube, combine the 1,6-naphthyridine substrate (1.0 mmol), arylboronic acid (exactly 1.0 mmol), and K2CO3 (2.0 mmol) in 10 mL of Dioxane/Water. Sparge the solution with argon for 15 minutes. Failure to fully deoxygenate will result in homocoupling of the boronic acid, altering your strict 1:1 stoichiometry and ruining chemo-selectivity.
-
Catalyst Addition: Quickly add Pd(PPh3)4 (5 mol%) under a positive flow of argon. Seal the tube.
-
Controlled Heating: Heat the mixture to exactly 60 °C for 4 hours. Causality: Exceeding 60 °C or 4 hours provides enough activation energy for the C-OTs bond to undergo oxidative addition, leading to di-arylated byproducts.
-
Quenching & Extraction: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with DCM (3 x 15 mL).
-
Analysis: Run a crude NMR or LCMS. You should observe the disappearance of the C-Br isotope pattern (~1:1 ratio of M/M+2) and the retention of the intact tosylate signals (e.g., the distinct aryl methyl singlet at ~2.4 ppm).
References
-
1,8-Naphthyridine synthesis - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]
-
Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines Source: rhhz.net URL:[Link]
Sources
Validation & Comparative
Application Guide: NMR Structural Verification of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol – Benchtop vs. High-Field Platforms
Executive Summary
In modern drug discovery, the 2,7-naphthyridine scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and neurotropic agents. A critical analytical challenge when working with derivatives like 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol is the accurate characterization of its tautomeric state.
This guide objectively compares the performance of a Next-Generation Benchtop NMR (80 MHz) against a Traditional High-Field Superconducting NMR (400 MHz) . By analyzing the solvent-dependent tautomerism of this specific compound, we provide a framework for selecting the appropriate analytical platform based on resolution requirements, throughput needs, and structural complexity.
Mechanistic Context: Tautomerism and Solvent Effects
To accurately interpret the NMR spectra of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol, one must first understand the causality behind its structural fluidity. The molecule contains a hydroxyl group adjacent to a pyridine nitrogen (position 2 of the isolated ring system, position 3 of the naphthyridine system), triggering a classic 2-hydroxypyridine
The equilibrium between these two states is not static; it is heavily dictated by the dielectric constant and hydrogen-bonding capacity of the chosen NMR solvent :
-
Polar Solvents (e.g., DMSO-d6): The high dielectric constant and hydrogen-bond accepting nature of DMSO strongly stabilize the highly polar pyridone form (5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one). In this state, the aromaticity of the pyridine ring is partially lost, taking on an amide-like resonance .
-
Non-Polar Solvents (e.g., CDCl3): Lacking the ability to stabilize the polar pyridone, non-polar solvents favor the fully aromatic hydroxypyridine form . To minimize their energy, these molecules often self-assemble into hydrogen-bonded dimers in solution.
Understanding this solvent-driven causality is critical: if your drug development workflow requires the compound to act as a hydrogen-bond donor via an -OH group, verifying its tautomeric state in a relevant solvent environment is paramount.
Comparative Performance Analysis
When evaluating NMR platforms for this analysis, the choice between an 80 MHz Benchtop system and a 400 MHz High-Field system comes down to the required depth of structural elucidation versus operational accessibility.
Resolution & Dispersion
The 400 MHz High-Field NMR is the gold standard for complete structural elucidation. It provides the necessary dispersion to cleanly resolve the complex
Conversely, the 80 MHz Benchtop NMR suffers from signal overlap in the aliphatic region (2.0–4.0 ppm). However, it excels at rapid tautomer identification. The structural shift from hydroxypyridine to pyridone drastically alters the electronic environment of the aromatic protons (H1 and H4). The Benchtop NMR easily resolves the massive upfield shift of the H4 proton (from ~6.8 ppm to ~6.2 ppm) as the ring loses aromaticity, making it an ideal tool for rapid, at-line reaction monitoring.
Sensitivity & Concentration-Dependent Causality
High-field systems utilize superconducting probes requiring only sub-milligram sample quantities (~15 mM). Benchtop systems rely on permanent magnets with lower sensitivity, requiring higher concentrations (~100 mM).
Causality Note: This concentration difference directly impacts the chemistry in CDCl3. The higher concentration required for the Benchtop NMR drives the hydroxypyridine tautomer to form hydrogen-bonded dimers, which deshields the -OH proton and pushes its chemical shift further downfield (>10.5 ppm) compared to the dilute High-Field sample.
Table 1: H NMR Chemical Shift Assignments (400 MHz)
Data summarizes the distinct spectral fingerprints of the two tautomers.
| Proton Assignment | Pyridone Form (in DMSO-d6) | Hydroxypyridine Form (in CDCl3) | Multiplicity & Integration | Causality of Shift ( |
| H1 (Aromatic) | 7.32 ppm | 7.85 ppm | Singlet, 1H | Deshielded in CDCl3 due to full ring aromaticity. |
| H4 (Aromatic) | 6.21 ppm | 6.82 ppm | Singlet, 1H | Shielded in DMSO due to localized, amide-like alkene character. |
| NH / OH | 11.50 ppm (NH) | 10.65 ppm (OH) | Broad Singlet, 1H | OH is highly concentration-dependent due to dimerization. |
| H8 (Aliphatic) | 3.75 ppm | 3.90 ppm | Singlet, 2H | Isolated CH2 between bridgehead and piperidine nitrogen. |
| H6 (Aliphatic) | 3.05 ppm | 3.20 ppm | Triplet, 2H | Coupled to H5. |
| H5 (Aliphatic) | 2.55 ppm | 2.70 ppm | Triplet, 2H | Coupled to H6. |
Table 2: Instrument Performance Comparison
| Metric | Benchtop NMR (80 MHz) | High-Field NMR (400 MHz) |
| Primary Use Case | At-line tautomer screening, reaction monitoring. | Complete structural elucidation, impurity profiling. |
| Aliphatic Resolution | Poor (Multiplets overlap). | Excellent (Clean triplets resolved). |
| Aromatic Dispersion | Good (Sufficient to track H1/H4 shifts). | Excellent. |
| Sample Requirement | ~15–20 mg (promotes dimerization in CDCl3). | ~1–5 mg (ideal for monomeric analysis). |
| Cryogen Requirement | None (Permanent NdFeB magnet). | Liquid Helium & Nitrogen. |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocol is designed as a self-validating system. The inclusion of an internal standard and strict moisture control ensures that the observed tautomeric shifts are genuine chemical phenomena, not artifacts of field drift or solvent exchange.
Step 1: Solvent Preparation & Moisture Control
-
Action: Store DMSO-d6 and CDCl3 over activated 4Å molecular sieves for 24 hours prior to use.
-
Causality: 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol contains exchangeable NH and OH protons. Trace water in hygroscopic solvents will cause rapid chemical exchange, broadening these critical diagnostic peaks into the baseline and rendering tautomeric identification impossible.
Step 2: Sample Weighing & Dissolution
-
Action: Weigh 15 mg of the compound for the 80 MHz Benchtop analysis and 2 mg for the 400 MHz High-Field analysis. Dissolve each in 600 µL of the respective dried solvent.
-
Causality: The lower signal-to-noise ratio (SNR) of the 80 MHz permanent magnet dictates the higher mass requirement.
Step 3: Internal Validation Spiking
-
Action: Add 0.05% v/v Tetramethylsilane (TMS) to all NMR tubes.
-
Causality: TMS provides an absolute 0.00 ppm baseline. Because the tautomeric equilibrium causes sweeping changes to the aromatic chemical shifts, an internal standard is mandatory to prove that the
is an electronic effect of the molecule, not a miscalibrated spectrometer lock.
Step 4: Acquisition Parameters
-
80 MHz Benchtop: Acquire 16 scans with a 10-second relaxation delay (D1). The extended D1 ensures complete longitudinal relaxation (
) of the exchangeable protons, allowing for accurate integration of the broad NH/OH signals. -
400 MHz High-Field: Acquire 8 scans with a 2-second D1. The high sensitivity of the cryoprobe/room-temperature probe requires fewer scans to achieve a superior SNR.
Workflow Visualization
The following logical pathway dictates the experimental design for analyzing the tautomerism of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol.
Workflow for NMR analysis of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol tautomerism.
Conclusion
For the structural verification of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol, the 400 MHz High-Field NMR remains the undisputed choice for comprehensive
References
-
How about Tautomers? QM Magic Class | Chapter 49. WuXi Biology. Available at:[Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. International Journal of Molecular Sciences, 2022. Available at:[Link]
-
Spectral Characteristics of 2,7-Naphthyridines. Molecules, 2000, 5(7), 956-960. Available at:[Link]
A Senior Application Scientist's Guide to Distinguishing 2,7- and 2,6-Naphthyridine Isomers by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of heterocyclic scaffolds is paramount. The naphthyridine framework, a key constituent in numerous pharmacologically active compounds, presents a common analytical challenge: the differentiation of its constitutional isomers. This guide provides an in-depth technical comparison of 2,7-naphthyridine and 2,6-naphthyridine, focusing on the application of Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful and definitive tool for their distinction. We will delve into the nuances of ¹H and ¹³C NMR and demonstrate how two-dimensional (2D) NMR techniques provide irrefutable evidence for correct isomeric assignment.
The Challenge: Symmetry and Subtle Differences
The constitutional isomers 2,7- and 2,6-naphthyridine, while possessing distinct chemical and biological properties, can be challenging to distinguish based on mass spectrometry or elemental analysis alone due to their identical molecular formula (C₈H₆N₂). Their structural dissimilarity lies in the placement of the nitrogen atoms within the bicyclic aromatic system, which in turn governs the electronic environment of each proton and carbon atom. These subtle electronic variations are the key to their differentiation by NMR.
¹H and ¹³C NMR: A First Look at the Distinguishing Features
One-dimensional ¹H and ¹³C NMR spectra offer the initial clues for distinguishing between the two isomers. The symmetry of each molecule plays a significant role in the number and multiplicity of the observed signals.
2,7-Naphthyridine , with its C₂h symmetry, presents a simpler NMR profile. The molecule has a plane of symmetry, making H-1 and H-8, H-3 and H-6, and H-4 and H-5 chemically equivalent. This results in only three distinct proton signals and four unique carbon signals.
2,6-Naphthyridine , on the other hand, lacks this element of symmetry and therefore exhibits a more complex spectrum with six distinct proton signals and eight unique carbon signals.
Below is a comparison of the expected ¹H and ¹³C NMR chemical shifts for the parent, unsubstituted naphthyridine isomers.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Unsubstituted Naphthyridines.
| Proton | 2,7-Naphthyridine (in CDCl₃)[1] | 2,6-Naphthyridine (Predicted, based on derivatives)[2][3] |
| H-1 | 9.37 (s) | ~9.30 (s) |
| H-3 | 8.68 (d) | ~8.70 (d) |
| H-4 | 7.59 (d) | ~7.80 (d) |
| H-5 | 7.59 (d) | ~9.15 (s) |
| H-7 | - | ~8.75 (d) |
| H-8 | - | ~7.95 (d) |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Unsubstituted Naphthyridines.
| Carbon | 2,7-Naphthyridine (in CDCl₃)[1] | 2,6-Naphthyridine (Predicted) |
| C-1 | 151.9 | ~152 |
| C-3 | 149.3 | ~150 |
| C-4 | 121.2 | ~122 |
| C-4a | 136.5 | ~137 |
| C-5 | 121.2 | ~120 |
| C-6 | 149.3 | ~148 |
| C-7 | - | ~149 |
| C-8 | 151.9 | ~151 |
| C-8a | - | ~136 |
Note: The predicted values for 2,6-naphthyridine are estimated from the analysis of substituted derivatives found in the literature and serve as a guide. Actual values may vary depending on the solvent and experimental conditions.
The most striking difference in the ¹H NMR is the number of signals. The three signals of 2,7-naphthyridine stand in stark contrast to the expected six signals for 2,6-naphthyridine. Specifically, the presence of two singlets for 2,7-naphthyridine (H-1/H-8) versus potentially two singlets for 2,6-naphthyridine (H-1 and H-5) is a key diagnostic feature.
2D NMR: Unambiguous Structural Confirmation
While 1D NMR provides strong indications, 2D NMR experiments offer definitive proof of the isomeric structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy)
A COSY experiment maps out the proton-proton coupling networks within the molecule.
-
For 2,7-Naphthyridine: A single spin system would be observed, showing a correlation between the ortho-coupled H-3 and H-4 protons.
-
For 2,6-Naphthyridine: Two independent spin systems would be evident. One system would show correlations between H-3 and H-4, and the other between H-7 and H-8.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with its directly attached carbon atom. This is a crucial step in assigning the carbon spectrum and confirming the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment
The HMBC experiment is arguably the most powerful tool for distinguishing these isomers as it reveals long-range (2-3 bond) correlations between protons and carbons. The different placement of the nitrogen atoms leads to a unique and diagnostic pattern of HMBC correlations for each isomer.
Key Differentiating HMBC Correlations:
-
For 2,7-Naphthyridine:
-
The H-1 proton will show a strong correlation to C-3 and C-8a.
-
The H-4 proton will show correlations to C-5 and C-8a.
-
-
For 2,6-Naphthyridine:
-
The H-1 proton will show correlations to C-3 and C-8a.
-
The H-5 proton will show correlations to C-4, C-7, and C-8a.
-
The H-8 proton will show a correlation to C-1 and C-6.
-
The correlation from H-5 to C-7 in 2,6-naphthyridine is a particularly telling cross-peak that would be absent in the spectrum of 2,7-naphthyridine.
Caption: Key HMBC correlations in 2,7-naphthyridine.
Caption: Key HMBC correlations in 2,6-naphthyridine.
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations
A NOESY experiment reveals protons that are close to each other in space, irrespective of their bonding. This can be particularly useful for confirming assignments and distinguishing isomers.
-
For 2,7-Naphthyridine: A key NOE would be observed between H-1 and H-3, and between H-8 and H-6.
-
For 2,6-Naphthyridine: A crucial NOE would be expected between H-5 and H-7, a correlation that is not possible in the 2,7-isomer. Additionally, an NOE between H-1 and H-8 would be anticipated.
Caption: Key NOESY correlations in 2,7-naphthyridine.
Caption: Key NOESY correlations in 2,6-naphthyridine.
Experimental Protocols
To obtain high-quality, unambiguous data, the following experimental workflow is recommended.
Caption: Recommended NMR workflow for isomer differentiation.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the naphthyridine sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is free of particulate matter.
2. 1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess purity and obtain initial chemical shift and coupling constant information.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Run a DEPT-135 experiment to differentiate between CH/CH₃ and CH₂ signals.
3. 2D NMR Acquisition:
-
gCOSY (gradient-selected Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
gHSQC (gradient-selected Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons. Optimize the long-range coupling delay for typical aromatic J-couplings (e.g., 8-10 Hz).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations. Use a mixing time appropriate for small molecules (typically 500-800 ms).
4. Data Analysis:
-
Process all spectra using appropriate software.
-
Assign the ¹H and ¹³C signals based on the information from all acquired spectra.
-
Construct a connectivity map based on COSY and HMBC correlations.
-
Confirm the proposed structure and differentiate between the isomers by identifying the key diagnostic correlations outlined above.
Conclusion
The differentiation of 2,7- and 2,6-naphthyridine isomers, while challenging at first glance, can be achieved with confidence and precision through a systematic application of NMR spectroscopy. While 1D NMR provides initial valuable clues based on symmetry and chemical shifts, the unambiguous assignment relies on the detailed connectivity information provided by 2D NMR experiments. The strategic use of COSY, HSQC, HMBC, and NOESY allows for a definitive structural elucidation, ensuring the correct isomeric assignment crucial for advancing research and development in medicinal chemistry and related fields.
References
- Murray, J. C., & Selwood, D. L. (2004). A short and efficient synthesis of 2,6-naphthyridine. Organic & Biomolecular Chemistry, 2(23), 3481–3483.
- Bakavoli, M., Nikpour, M., & Rahimizadeh, M. (2006). A novel and an efficient synthesis of 2,7-naphthyridine. Journal of Heterocyclic Chemistry, 43(6), 1655–1657.
- Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. The synthesis of 2,6-naphthyridine and some of its derivatives. The Journal of Organic Chemistry, 33(4), 1384–1387.
- Turner, J. A. (1982). The synthesis of 2,6-naphthyridine and some of its derivatives. The Journal of Organic Chemistry, 47(25), 5051–5056.
- Gnecco, D., Oyarzabal, I., & Galindo, F. (2001). A facile synthesis of 2,7-naphthyridines. Tetrahedron Letters, 42(18), 3299–3300.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
- Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. Wiley.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy (5th ed.). Wiley-VCH.
- Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley.
-
Canadian Science Publishing. (n.d.). Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Retrieved from [Link]
Sources
Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of C₈H₁₀N₂O Naphthyridines
As a Senior Application Scientist, navigating the structural elucidation of isobaric and isomeric compounds is a daily challenge. The molecular formula C₈H₁₀N₂O (Exact Mass: 150.0793 Da) represents a critical node in modern drug discovery. While this formula can correspond to various scaffolds—such as benzimidamides —it is most pharmacologically relevant when forming partially saturated naphthyridines.
Two prominent isomers dominate medicinal chemistry:
-
5,6,7,8-Tetrahydro-1,8-naphthyridin-2(1H)-one : A foundational core in αVβ3 integrin antagonists and epigenetic target inhibitors .
-
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol : A key hydrogen-bonding scaffold utilized in RORγt inverse agonists.
This guide objectively compares the two leading analytical alternatives for differentiating these isomers: Electrospray Ionization Tandem Mass Spectrometry (ESI-CID-MS/MS) versus Electron Ionization Mass Spectrometry (EI-MS) , providing self-validating experimental protocols and mechanistic insights.
Technology Comparison: ESI-CID-MS/MS vs. EI-MS
When elucidating the structure of C₈H₁₀N₂O naphthyridines, the choice of ionization technique dictates the fragmentation pathways observed.
-
Alternative A: ESI-CID-MS/MS (Soft Ionization)
-
Mechanism: Protonation yields an even-electron precursor ion [M+H]⁺ at m/z 151.08. Fragmentation is driven by Collision-Induced Dissociation (CID), favoring low-energy pathways like neutral losses (H₂O, NH₃, CO).
-
Performance: Superior for LC-coupled high-throughput screening. It excels at preserving the intact molecule but requires careful tuning of collision energy to generate diagnostic fragments.
-
-
Alternative B: EI-MS (Hard Ionization)
-
Mechanism: 70 eV electron bombardment generates a highly energetic radical cation M⁺• at m/z 150.08. Fragmentation is driven by radical-site initiation (α-cleavage) and inductive cleavage.
-
Performance: Provides highly reproducible, library-searchable spectra. However, the 3-ol isomer often requires derivatization to prevent thermal degradation during GC introduction.
-
Workflow comparing ESI-MS/MS and EI-MS for C8H10N2O naphthyridine fragmentation analysis.
Mechanistic Fragmentation Analysis (ESI-CID)
Understanding the causality behind fragment generation is essential for distinguishing the 1,8- and 1,6-naphthyridine isomers.
The 1,8-Naphthyridin-2-one Scaffold
Under CID conditions, the semi-saturated 1,8-naphthyridine ring is highly susceptible to a Retro-Diels-Alder (RDA) reaction .
-
Causality: The saturated tetrahydropyridine ring undergoes a concerted cycloreversion, expelling ethylene (C₂H₄, 28 Da) to yield a highly stable, fully conjugated fragment at m/z 123.05.
-
A secondary loss of carbon monoxide (CO, 28 Da) from the lactam moiety yields m/z 95.05.
The 1,6-Naphthyridin-3-ol Scaffold
-
Causality: The presence of the hydroxyl group at the 3-position makes this isomer highly prone to dehydration . The loss of H₂O (18 Da) is thermodynamically driven by the formation of an extended aromatic system, yielding a base peak at m/z 133.07.
-
Subsequent cleavage of the saturated ring (loss of CH₂=NH, 29 Da) yields m/z 104.05.
Logical fragmentation pathways differentiating C8H10N2O naphthyridine isomers during CID MS/MS.
Quantitative Data Comparison
The following table summarizes the diagnostic fragments used to objectively differentiate the two isomers using ESI-CID-MS/MS.
| Analytical Feature | 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-one | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol | Structural Causality |
| Precursor Ion | m/z 151.08 ([M+H]⁺) | m/z 151.08 ([M+H]⁺) | Protonation of basic nitrogen |
| Primary Neutral Loss | -28 Da (C₂H₄) | -18 Da (H₂O) | RDA vs. Dehydration |
| Base Peak (CID 25 eV) | m/z 123.05 | m/z 133.07 | Stability of resulting conjugated ion |
| Secondary Fragment | m/z 95.05 | m/z 104.05 | Loss of lactam CO vs. saturated amine |
| EI-MS Base Peak | m/z 150 (M⁺•) | m/z 121 (M⁺• - CHO) | Radical stability in hard ionization |
Self-Validating Experimental Protocol: LC-ESI-MS/MS
To ensure trustworthiness, this protocol is designed as a self-validating system . It includes a System Suitability Test (SST) to verify mass accuracy and CID efficiency before sample analysis.
Phase 1: System Suitability & Validation
-
Prepare SST Solution: Prepare a 100 ng/mL solution of Cotinine (exact mass 176.1055) in 50:50 MeOH:H₂O with 0.1% Formic Acid (FA).
-
Execute SST: Inject 2 µL. Verify that the [M+H]⁺ is detected at m/z 177.1133 (± 5 ppm).
-
Validate CID: Apply 20 eV collision energy. Confirm the presence of the m/z 98.06 fragment (base peak).
-
Causality: Passing this step proves the quadrupole mass filter is calibrated and the collision cell is actively fragmenting ions, preventing false-negative fragmentation results in your unknown samples.
-
Phase 2: Naphthyridine Sample Preparation
-
Dilution: Dissolve the C₈H₁₀N₂O analyte in 50:50 Acetonitrile:H₂O containing 0.1% FA to a final concentration of 1 µg/mL.
-
Causality: Formic acid acts as a proton donor, ensuring >99% of the basic naphthyridine molecules are ionized to [M+H]⁺ prior to entering the mass spectrometer.
-
Phase 3: Chromatographic Separation
-
Column: C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phases: (A) 0.1% FA in H₂O; (B) 0.1% FA in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 minutes at 0.4 mL/min.
-
Causality: The 1,6-naphthyridin-3-ol is slightly more polar due to the hydroxyl group and will elute earlier than the 2-one isomer. Separation prevents spectral convolution if the sample is a mixture.
-
Phase 4: MS/MS Acquisition
-
Source Parameters: Capillary voltage 3.0 kV; Desolvation Temp 350°C.
-
Precursor Isolation: Isolate m/z 151.1 in Q1 (0.7 Da isolation width).
-
Energy Sweeping: Apply a Collision Energy (CE) ramp from 15 eV to 40 eV using Argon gas.
-
Causality: A CE ramp ensures that both low-activation-energy pathways (like the -18 Da H₂O loss) and high-activation-energy pathways (like the -28 Da RDA cleavage) are captured in a single composite spectrum.
-
-
Detection: Scan Q3 from m/z 50 to 160.
References
-
Semantic Scholar. "An overview of the retro-Diels-Alder reaction in semiunsaturated tetrahydro-1,8-naphthyridine derivative by LC/MS." URL: [Link]
-
NIH PMC. "Discovery of small molecules targeting the tandem tudor domain of the epigenetic factor UHRF1 using fragment-based ligand discovery." URL:[Link]
Reference Standards for 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol Analysis: A Comprehensive Comparison Guide
As drug discovery pipelines increasingly target complex kinase and metalloproteinase pathways, the demand for highly characterized heterocyclic building blocks has surged. 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol (Free base CAS: 893842-96-1[1]; Hydrobromide salt CAS: 893566-82-0) is a critical bicyclic scaffold. It is prominently utilized in the synthesis of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for oncology[2] and Matrix Metalloproteinase (MMP9/MMP12) inhibitors for respiratory and inflammatory diseases[3].
For analytical scientists and drug development professionals, ensuring the absolute purity and identity of this starting material is non-negotiable. Impurities at the building-block stage can propagate through multi-step syntheses, generating closely related structural analogs that are notoriously difficult to clear in final Active Pharmaceutical Ingredients (APIs). This guide objectively compares reference standard grades for this compound and provides a self-validating analytical protocol for its certification.
Mechanistic Insight: The Analytical Challenge
To analyze 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol effectively, one must understand its unique physicochemical behavior:
-
Lactam-Lactim Tautomerism: The molecule exists in an equilibrium between the 3-ol (lactim) and the 3(2H)-one (lactam) tautomers[4]. In solution, this dynamic exchange can lead to chromatographic peak broadening or split peaks if the mobile phase pH does not adequately lock the molecule into a single ionization state.
-
Differential Nitrogen Basicity: The 2,7-naphthyridine core possesses two distinct nitrogen atoms. The N2 atom resides in an aromatic pyridine-like ring (weakly basic), while the N7 atom is part of a saturated piperidine-like ring (strongly basic, pKa ~9.5).
-
Oxidative Susceptibility: The saturated 5,6,7,8-tetrahydro ring is prone to slow oxidative aromatization when exposed to air and light, potentially degrading into the fully aromatic 2,7-naphthyridin-3-ol.
These factors dictate that reference standards must be rigorously qualified and stored under inert conditions (e.g., argon atmosphere, -20°C).
Figure 1: Application pathway of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol in targeted drug discovery.
Comparative Analysis of Reference Standard Grades
Selecting the appropriate grade of reference standard depends entirely on the phase of drug development. The table below synthesizes the quantitative performance metrics across three common tiers of material.
| Standard Grade | Purity Target | Uncertainty | Traceability | Cost | Best Application |
| Certified Reference Material (CRM) | >99.5% | ± 0.2% | SI Units (ISO 17034) | High | Regulatory submissions (IND/NDA), absolute quantification |
| Analytical Grade | >98.0% | ± 1.0% | Internal CoA | Medium | Routine lot release, intermediate testing |
| In-House Synthesized | 90.0% - 95.0% | Variable | Uncertified (NMR/MS) | Low | Early-stage discovery, initial scaffold screening |
Recommendation: For quantitative impurity tracking in late-stage development of [2] or [5], a CRM is mandatory. The ±0.2% uncertainty ensures that response factors calculated for related substances are statistically robust.
Self-Validating Experimental Protocol
To establish a self-validating system, we employ an orthogonal approach: Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for chromatographic purity, cross-validated against Quantitative NMR (qNMR) for absolute mass fraction assay.
Phase 1: Sample Preparation
-
Causality: The compound contains both a hydrophobic core and highly polar functional groups. Dissolution in a 50:50 mixture of Methanol and Water ensures complete solvation without inducing precipitation.
-
Step 1: Accurately weigh 10.0 mg of the reference standard using a microbalance.
-
Step 2: Dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes at room temperature.
Phase 2: UHPLC-UV/MS Analysis (Chromatographic Purity)
-
Causality: The basic N7 secondary amine will interact strongly with residual silanols on standard C18 columns at acidic pH, causing severe peak tailing. Using a high-pH buffer (pH 10.0) neutralizes the amine, ensuring sharp, symmetrical peaks for accurate integration.
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) – chosen for its stability at high pH.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with ammonium hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (for the aromatic system) and ESI+ MS (Targeting m/z 151.1 for the free base [M+H]+)[6].
Phase 3: qNMR Analysis (Absolute Quantification)
-
Causality: Chromatographic purity (area percent) often overestimates true purity because it ignores UV-transparent impurities (like inorganic salts or residual water). qNMR provides an absolute mass fraction.
-
Internal Standard: Maleic acid (NIST SRM 2278). Why? Its singlet resonance at ~6.2 ppm is perfectly isolated from the analyte's aliphatic signals (1.5–3.5 ppm) and aromatic signals (7.0–8.5 ppm), preventing integration overlap.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-
)[6]. -
Step 1: Co-dissolve ~15 mg of the analyte and ~5 mg of Maleic acid in 0.6 mL DMSO-
. -
Step 2: Acquire a 1D
H-NMR spectrum with a relaxation delay ( ) of at least 30 seconds to ensure complete relaxation of all protons for quantitative integration. -
Step 3: Calculate the absolute purity using the ratio of the integrated area of the analyte's aromatic proton against the maleic acid singlet.
Figure 2: Orthogonal validation workflow for reference standard certification.
Conclusion
The analytical certification of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol requires a deep understanding of its tautomeric nature and basicity. While in-house synthesized standards may suffice for initial discovery screening, the transition to IND-enabling studies for FGFR4 or MMP inhibitors demands the use of high-purity CRMs. By implementing the orthogonal UHPLC-UV/MS and qNMR workflow described above, analytical scientists can establish a self-validating system that guarantees the integrity of their quantitative data.
References
- Bicyclic heterocycles as FGFR4 inhibitors (US Patent 11,667,635 B2)
- Hydantoin derivatives as metalloproteinase inhibitors (US Patent 7,700,604 B2)
- Novel Hydantoin Derivatives as Metalloproteinase Inhibitors (US Patent App. 2008/0032997 A1)
Sources
- 1. AB511642 | CAS 893842-96-1 – abcr Gute Chemie [abcr.com]
- 2. US11667635B2 - Bicyclic heterocycles as FGFR4 inhibitors - Google Patents [patents.google.com]
- 3. US20080032997A1 - Novel Hydantoin Derivatives as Metalloproteinase Inhibitors - Google Patents [patents.google.com]
- 4. americanelements.com [americanelements.com]
- 5. US7700604B2 - Hydantoin derivatives as metalloproteinase inhibitors - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validating Chiral Separation of Substituted Tetrahydro-2,7-Naphthyridines: A Comparative Guide to SFC and HPLC Methodologies
Introduction
Substituted tetrahydro-2,7-naphthyridines (THNs) are highly privileged nitrogen-containing pharmacophores frequently utilized in the development of integrin antagonists, KRAS inhibitors, and TRPM8 modulators. Because stereochemistry profoundly dictates target affinity, off-target toxicity, and pharmacokinetic profiles, achieving >99% enantiomeric excess (ee) is a strict regulatory and scientific mandate in drug development. This guide objectively compares the performance of Supercritical Fluid Chromatography (SFC) against High-Performance Liquid Chromatography (HPLC) for the chiral resolution of THNs, providing a self-validating experimental framework for scale-up.
The Mechanistic Challenge: Causality in Method Development
THNs possess a bicyclic framework with two nitrogen atoms, often presenting significant basicity. When subjected to chromatographic resolution, these basic sites readily interact with residual silanols on the silica support of Chiral Stationary Phases (CSPs). This secondary interaction causes severe peak tailing, unpredictable retention shifts, and a catastrophic loss of resolution (
Furthermore, in SFC, the primary mobile phase (CO₂) acts as a Lewis acid and can form transient carbonic acid in the presence of protic co-solvents like methanol. This acidic environment protonates the basic THN nitrogens, exacerbating peak distortion.
Causality-Driven Solution: To establish a robust separation system, the mobile phase must be buffered with a basic additive—typically 0.1% to 0.5% Diethylamine (DEA) or Isopropylamine (IPA). This additive suppresses ionization, masking the silanols and neutralizing the acidic CO₂ environment. Consequently, the separation is governed strictly by the chiral recognition mechanisms (hydrogen bonding, dipole-dipole, and
Technology Comparison: SFC vs. HPLC for THN Resolution
Historically, HPLC in normal-phase mode was the gold standard for chiral preparative chromatography. However, SFC has emerged as the superior alternative for basic heterocycles due to the unique fluidic properties of supercritical CO₂ 3.
Table 1: Performance Comparison for Racemic THN Resolution (Preparative Scale)
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Causality / Advantage |
| Mobile Phase | Supercritical CO₂ + Methanol (0.1% DEA) | Hexane / Isopropanol (0.1% DEA) | SFC utilizes low-viscosity CO₂, drastically reducing column pressure drops. |
| Optimal Flow Rate | 250 g/min (Preparative) | 50 mL/min (Preparative) | High diffusivity in SFC allows 5x faster flow rates without losing theoretical plates. |
| Analysis Time | 4 - 8 minutes | 20 - 45 minutes | SFC accelerates mass transfer kinetics, enabling rapid high-throughput screening. |
| Solvent Consumption | Low (CO₂ sublimates upon collection) | High (Requires extensive solvent recovery) | SFC is greener; instant CO₂ off-gassing prevents enantiomer racemization during drying. |
| Resolution ( | Typically > 2.0 | Typically 1.5 - 2.0 | SFC provides sharper peaks for basic heterocycles due to its unique solvation properties. |
Experimental Protocols: A Self-Validating Workflow
To ensure scientific trustworthiness, the following protocol outlines a self-validating system for screening and scaling the chiral separation of a model substituted THN.
Step 1: Automated Column Screening
-
Prepare a 2 mg/mL solution of the racemic THN in Methanol.
-
Utilize an automated LC/SFC switching system 4 equipped with a diverse panel of CSPs: Chiralpak IA, IB, IC, and OJ.
-
Run a standardized gradient: 5% to 50% Methanol (with 0.1% DEA) in CO₂ over 5 minutes at 3 mL/min.
-
Self-Validation Checkpoint: Inject a known achiral void volume marker (e.g., 1,3,5-tri-tert-butylbenzene, TTBB). Calculate the retention factor (
). If , the observed retention is merely system lag, and the modifier concentration must be decreased to ensure true stationary phase interaction.
Step 2: Isocratic Optimization
-
Select the CSP yielding the highest enantioselectivity (
). -
Convert the gradient elution to an isocratic method (e.g., 30% Methanol/CO₂) to maximize resolution (
) and ensure baseline separation. -
Self-Validation Checkpoint: Perform a loading study by injecting increasing volumes (5
L to 50 L). Plot against injection volume. The maximum preparative load is defined strictly as the point where drops to exactly 1.2.
Step 3: Preparative Scale-Up & Fraction Recovery
-
Transfer the optimized analytical method to a preparative SFC system using a 250 x 50 mm column of the winning CSP.
-
Set the flow rate to 250 g/min . Maintain column temperature at 40°C and backpressure at 100 bar to ensure CO₂ remains in the supercritical state.
-
Collect fractions using a cyclone separator.
-
Self-Validation Checkpoint: Re-inject the isolated fractions on the analytical SFC system. The UV trace at 220 nm must show a single peak with no detectable distomer (valley-to-peak ratio < 0.01) to guarantee >99% ee.
Workflow Visualization
Automated chiral method development and scale-up workflow for THN enantiomers.
References
- Vertex Pharmaceuticals. "Naphthyridine derivatives useful as alpha-v-beta-6 integrin antagonists." WO2014154725A1.
- MDPI. "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." Molecules.
- Mangelings, D., et al. "Generic chiral separation strategy for SFC.
- Shimadzu Corporation.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol
This document provides a detailed protocol for the safe and compliant disposal of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol (CAS No. 893842-96-1). As a nitrogen-containing heterocyclic compound, it requires careful handling and disposal to mitigate potential risks to personnel and the environment.[1] The procedures outlined below are based on established best practices for managing chemical waste in a research and development setting.
The fundamental principle guiding this protocol is waste characterization . Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) detailing the specific toxicity and ecotoxicity of this compound, it must be treated as hazardous waste. This cautious approach ensures the highest level of safety and regulatory compliance.
Hazard Assessment and Waste Classification
The initial and most critical step is to classify waste containing 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol. Due to its chemical structure—a naphthyridine derivative—it is prudent to assume potential toxicity and environmental hazards.[1] Therefore, all waste streams contaminated with this compound are to be managed as hazardous chemical waste .
Prohibited Disposal Methods:
-
DO NOT dispose of this compound or its solutions down the sanitary sewer (sink).[2][3] Many organic compounds, particularly complex heterocyclic structures, are not adequately removed by wastewater treatment facilities and can be harmful to aquatic life.[1][3]
-
DO NOT discard solid waste contaminated with this compound in the regular trash.[2][4]
-
DO NOT allow solutions to evaporate in a fume hood as a means of disposal.[2]
Personal Protective Equipment (PPE) and Safety
Before handling the chemical for disposal, ensure the following PPE is worn to prevent exposure:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling and packaging of this waste should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The segregation of waste into distinct streams is essential for safe and efficient disposal.
This category includes contaminated consumables such as gloves, weighing paper, paper towels, and bench protectors.
-
Designate a Container: Use a dedicated, sealable container, such as a high-density polyethylene (HDPE) pail or a plastic bag-lined box specifically for this waste stream.[5]
-
Collect Waste: Place all solid materials contaminated with 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol directly into the designated container.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately.[2][6] The label must clearly state:
-
The full chemical name: "5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol" (no formulas or abbreviations).
-
An accurate estimation of the percentage of the contaminant.
-
The date the waste was first added.
-
-
Storage: Keep the container sealed at all times, except when adding waste.[2][6] Store it in a designated satellite accumulation area within the laboratory.
This includes reaction mixtures, mother liquors, and solutions used for rinsing glassware.
-
Select a Compatible Container: Use a chemically compatible, leak-proof container with a screw-top cap, typically glass or HDPE.[2] The waste must be compatible with the container material.[6]
-
Segregate Waste Streams: Never mix incompatible wastes. [2] Dedicate a container solely for aqueous or organic solvent waste containing 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol.
-
Labeling: As with solid waste, the container must have a "Hazardous Waste" label with the full chemical name of all constituents and their approximate percentages.[6]
-
Container Management:
-
Keep the container closed at all times except when adding waste. Do not leave a funnel in the container.[6]
-
Place the container in secondary containment (e.g., a plastic tub) to contain any potential leaks.[2]
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.
-
Empty containers that held the pure compound must also be disposed of as hazardous waste.
-
Rinsing: For containers of highly toxic chemicals (a conservative assumption in this case), the first three rinses must be collected as hazardous liquid waste.[2]
-
Collection: After rinsing, the "empty" container should be placed in a designated collection area for empty chemical bottles, as directed by your institution's Environmental Health & Safety (EHS) department.[5] Leave the cap on the bottle.[5]
Spill Management
In the event of a spill, prompt and correct action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite, or diatomaceous earth).[7]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.[4]
-
-
Large Spills:
Disposal Workflow and Decision Process
The following diagram illustrates the logical flow for managing waste generated from work with 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol.
Caption: Decision workflow for proper segregation and disposal of waste.
Hazardous Waste Accumulation Requirements
Adherence to institutional and regulatory standards for waste accumulation is mandatory. The table below summarizes common requirements.
| Parameter | Requirement | Rationale |
| Container Condition | Must be in good condition, leak-proof, and compatible with the waste.[6] | Prevents spills and chemical reactions between the waste and the container material. |
| Container Labeling | Must be clearly labeled "Hazardous Waste" with full chemical names and percentages of all contents.[2][6] | Ensures proper identification for safe handling, segregation, and final disposal. Prevents dangerous mixing of incompatible chemicals. |
| Container Status | Must be kept closed at all times except when adding or removing waste.[5][6] | Minimizes the release of volatile organic compounds (VOCs) and prevents spills. |
| Storage Location | Must be at or near the point of generation and under the control of the operator.[6] | Ensures accountability and immediate access for proper waste management. |
| Segregation | Incompatible waste types (e.g., acids and bases, oxidizers and flammables) must be stored separately.[2][6] | Prevents potentially violent chemical reactions, fires, or explosions. |
| Pickup Request | A waste pickup must be requested from EHS when the container is 90% full.[6] | Ensures timely removal and prevents over-accumulation of hazardous waste in the laboratory. |
Final Disposal
The ultimate disposal of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol must be conducted through a licensed hazardous waste disposal company.[4][8] Your institution's EHS department is the sole entity authorized to manage this process.[6] They will ensure that the waste is transported, treated, and disposed of in full compliance with all federal, state, and local regulations.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes. Vanderbilt University Medical Center Office of Clinical and Research Safety. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]
-
Safety Data Sheet SC-205. Spartan Chemical Company, Inc.[Link]
-
MSDS of 5,6,7,8-Tetrahydro-[6][8]naphthyridine-2-carboxylic acid. Capot Chemical. [Link]
-
Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043. [Link]
Sources
- 1. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. research.columbia.edu [research.columbia.edu]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. capotchem.com [capotchem.com]
Personal protective equipment for handling 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL
Standard Operating Procedure & Safety Architecture: 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL
As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into drug discovery pipelines. 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol (often handled as its hydrobromide salt) is a critical intermediate in synthesizing1[1] and2[2]. However, its specific chemical topology demands rigorous, field-proven safety protocols beyond standard laboratory practices.
Chemical Profile & Mechanistic Hazard Assessment
Understanding why we implement specific safety measures is the foundation of a self-validating safety culture. We do not just wear PPE; we engineer barriers based on molecular behavior.
Table 1: Chemical and Hazard Profile
| Property | Value / Description |
| Chemical Name | 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol |
| CAS Number | 893842-96-1 (Free base) / 893566-82-0 (HBr salt) |
| Molecular Formula | C8H10N2O / C8H11BrN2O |
| Physical State | Solid organic powder |
| Primary Hazards (GHS) | H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Serious eye damage), H335 (Respiratory irritation) |
Mechanistic Causality of Hazards:
-
Ocular and Dermal Toxicity (H318/H315): The naphthyridine core is highly basic. When handled as a hydrobromide salt, it becomes highly water-soluble. If the powder contacts the moisture in your eyes or sweat on your skin, it rapidly dissolves, creating a localized high-concentration gradient that causes severe tissue damage. This necessitates the use of tight-fitting, splash-proof chemical goggles rather than standard safety glasses[3].
-
Inhalation Risk (H335): As a fine organic powder, electrostatic repulsion can cause the material to aerosolize during weighing. Inhalation of these micro-particles leads to immediate respiratory tract irritation. Therefore, all handling must be restricted to a certified chemical fume hood, aligning with the authoritative guidelines set forth in 4[4].
Personal Protective Equipment (PPE) Matrix
Table 2: Required PPE for Handling
| PPE Category | Specification | Mechanistic Justification |
| Eye Protection | Indirect-vented chemical splash goggles | Prevents airborne dust and accidental solvent splashes from reaching the ocular mucosa. |
| Hand Protection | Double-gloved Nitrile (min 4 mil thickness) | Nitrile provides an excellent barrier against organic salts. Double gloving allows immediate removal of the outer layer if contaminated without exposing bare skin. |
| Body Protection | Flame-resistant (FR) or standard cotton lab coat | Fully buttoned to protect street clothing from microscopic dust accumulation. |
| Respiratory | Fume Hood (Primary) / N95 Mask (Secondary) | Fume hood captures aerosolized particles; masks are only required if handling outside of engineering controls (which is strictly prohibited for this compound). |
Operational Workflow: Step-by-Step Handling Protocol
This protocol ensures a self-validating system where each step verifies the safety of the subsequent action.
Step 1: Pre-Operational Verification
-
Airflow Check: Verify the chemical fume hood's continuous airflow monitor reads between 80-120 feet per minute (fpm). Do not proceed if the alarm is active or the flow is inadequate.
-
Clear Workspace: Remove unnecessary clutter to prevent airflow turbulence, which could blow the light naphthyridine powder out of the sash plane.
-
Don PPE: Equip the PPE matrix outlined in Table 2 before opening the chemical storage desiccator.
Step 2: Weighing and Transfer
-
Static Control: Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Anti-static boats prevent the charged hydrobromide powder from repelling and aerosolizing upon contact.
-
Transfer: Use a grounded, stainless-steel micro-spatula to transfer the 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol.
-
Seal: Once the desired mass is achieved, immediately cap the source bottle and seal the threads with Parafilm to prevent moisture ingress and degradation.
Step 3: Dissolution and Reaction Setup
-
Vessel Transfer: Transfer the weighed solid directly into the reaction vessel (e.g., round-bottom flask).
-
Solvent Addition: Add the reaction solvent (commonly dichloromethane or tetrahydrofuran, as cited in 2[2]) slowly down the side of the flask to minimize dust displacement.
-
Containment: Seal the reaction vessel with a septum before removing it from the fume hood.
Spill Management & Waste Disposal Plan
Organic salts like the HBr variant of this compound require specific disposal pathways to prevent environmental contamination and cross-reactivity.
Spill Response (Solid Powder):
-
Do not sweep dry powder, as this generates hazardous aerosols.
-
Cover the spill with damp absorbent paper towels (using water or a mild solvent like ethanol) to suppress dust.
-
Carefully wipe up the material and place the contaminated towels in a designated solid hazardous waste bag.
Waste Disposal:
-
Solid Waste: Dispose of empty vials, contaminated spatulas, and weighing boats in a clearly labeled solid organic hazardous waste container.
-
Liquid Waste: If the compound is dissolved in halogenated solvents (e.g., DCM) or handled as the hydrobromide salt, it MUST be routed to the Halogenated Organic Waste stream. Mixing halogenated waste with standard organic waste can lead to dangerous exothermic reactions and violates environmental regulations.
Process Visualization
Workflow for handling and disposing of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL safely.
References
-
Title: AB511642 | CAS 893842-96-1 – abcr Gute Chemie (Safety Data Sheet) | Source: abcr.com | URL: 3
-
Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: National Research Council (US) | URL: 4
-
Title: US7655664B2 - Hydantoin derivatives as metalloproteinase inhibitors | Source: Google Patents | URL: 1
-
Title: US20240067637A1 - Naphthyridine and Pyrido[3,4-c]pyridazine derivatives as GABAA alpha 5 receptor modulators | Source: Google Patents | URL: 2
Sources
- 1. US7655664B2 - Hydantoin derivatives as metalloproteinase inhibitors - Google Patents [patents.google.com]
- 2. US20240067637A1 - NAPHTHYRIDINE AND PYRIDO[3,4-c]PYRIDAZINE DERIVATIVES AS GABAA ALPHA 5 RECEPTOR MODULATORS - Google Patents [patents.google.com]
- 3. AB511642 | CAS 893842-96-1 – abcr Gute Chemie [abcr.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
